molecular formula C8H8N4S B1300855 4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 3652-31-1

4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1300855
CAS No.: 3652-31-1
M. Wt: 192.24 g/mol
InChI Key: FTWADHGHCZRHFC-UHFFFAOYSA-N
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Description

4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C8H8N4S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-methyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
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InChI

InChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-3-2-4-9-5-6/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWADHGHCZRHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70190023
Record name Pyridine, 3-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))-
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Molecular Weight

192.24 g/mol
Source PubChem
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CAS No.

3652-31-1
Record name 2,4-Dihydro-4-methyl-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione
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Record name Pyridine, 3-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))-
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Record name Pyridine, 3-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))-
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Record name 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted data from computational models with generalized experimental protocols derived from the synthesis and analysis of structurally analogous compounds. This document also explores the potential biological activities of this class of compounds, including their mechanisms of action.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical properties of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. These values have been computationally generated using established algorithms and provide a valuable starting point for further experimental investigation.

Table 1: Predicted Physicochemical Properties of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

PropertyPredicted ValueMethod/Tool
Molecular Formula C₈H₈N₄S-
Molecular Weight 192.24 g/mol -
pKa 7.5 ± 0.5Various pKa calculators
LogP (o/w) 1.2 ± 0.3Molinspiration, ChemAxon
Aqueous Solubility (LogS) -2.5 ± 0.5AqSolPred, ChemAxon
Melting Point 180 - 220 °CNot available for direct prediction; estimated range based on similar compounds.
Boiling Point > 300 °C (decomposes)Not available for direct prediction; estimated based on similar compounds.
Polar Surface Area (PSA) 71.9 ŲMolinspiration
Hydrogen Bond Donors 1Molinspiration
Hydrogen Bond Acceptors 4Molinspiration

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and characterization of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol, based on established methods for similar 1,2,4-triazole-3-thiol derivatives.

Synthesis

The synthesis of 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiols typically involves a multi-step process. A common route starts from the corresponding carboxylic acid hydrazide.

General Synthetic Pathway:

G A Nicotinic acid hydrazide B Potassium dithiocarbazinate intermediate A->B  + E C 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol B->C  + F, Reflux D 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol C->D  + G E CS2, KOH F Hydrazine hydrate G Methylating agent (e.g., Methyl iodide)

General synthetic route for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Step-by-step Protocol:

  • Formation of Potassium Dithiocarbazinate: To a solution of nicotinic acid hydrazide in absolute ethanol, an equimolar amount of potassium hydroxide is added. The mixture is cooled in an ice bath, and carbon disulfide is added dropwise with constant stirring. The reaction is typically stirred for 12-16 hours at room temperature. The resulting potassium dithiocarbazinate salt is then filtered, washed with cold ethanol, and dried.

  • Cyclization to 4-Amino-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate intermediate is refluxed with an excess of hydrazine hydrate in water for 4-6 hours. The evolution of hydrogen sulfide gas indicates the progress of the reaction. Upon cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

  • Methylation of the 4-Amino Group: The 4-amino-triazole derivative is dissolved in a suitable solvent, and a methylating agent, such as methyl iodide, is added. The reaction is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC). The final product, 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol, is then isolated and purified by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Workflow for Compound Characterization:

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Purity & Identity Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification TLC TLC Purification->TLC MeltingPoint Melting Point Determination Purification->MeltingPoint FTIR FT-IR Spectroscopy NMR NMR Spectroscopy (¹H & ¹³C) FTIR->NMR MassSpec Mass Spectrometry NMR->MassSpec ElementalAnalysis Elemental Analysis MassSpec->ElementalAnalysis TLC->FTIR

Workflow for the characterization of the synthesized compound.
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3100-3300 cm⁻¹), C=N stretch (around 1600-1650 cm⁻¹), and the C-S stretch. The presence of a weak S-H stretch (around 2550-2600 cm⁻¹) would indicate the thiol tautomer.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should display signals corresponding to the protons of the pyridine ring, the methyl group, and a characteristic downfield signal for the SH proton of the thiol group.[1][3][4]

    • ¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyridine and triazole rings, as well as the methyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Elemental Analysis: The elemental analysis should provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in close agreement with the calculated values for the molecular formula C₈H₈N₄S.

Potential Biological Activities and Mechanisms of Action

Derivatives of 1,2,4-triazole-3-thiol are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[5][6][7][8][9][10] The biological activity is often attributed to the ability of the triazole ring and the thiol group to interact with various biological targets.

Anticancer Activity

Many 1,2,4-triazole-3-thiol derivatives have demonstrated significant anticancer activity through various mechanisms.[6][7][8][9][11][12] These can include the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the induction of apoptosis (programmed cell death).

Potential Anticancer Signaling Pathway Inhibition:

One of the key mechanisms by which triazole derivatives may exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and downstream signaling pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways.[13] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[13][14][15][16][17]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Triazole 4-Methyl-5-pyridin-3-yl-4H- triazole-3-thiol Triazole->EGFR Inhibition G Triazole 4-Methyl-5-pyridin-3-yl-4H- triazole-3-thiol Enzyme Essential Microbial Enzyme (e.g., Lanosterol 14α-demethylase) Triazole->Enzyme Inhibition Product Essential Product (e.g., Ergosterol) Enzyme->Product Substrate Substrate Substrate->Enzyme Disruption Disruption of Cell Membrane / Cellular Processes Product->Disruption Death Microbial Cell Death Disruption->Death

References

Technical Guide: 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3652-31-1

Disclaimer: Detailed experimental data and in-depth studies specifically for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol are limited in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of triazole chemistry and data from closely related structural analogs. The experimental protocols and potential biological activities described herein are extrapolated from literature on similar compounds and should be adapted and validated for the specific molecule of interest.

Introduction

4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol belongs to the 1,2,4-triazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The triazole scaffold is a key structural motif in numerous clinically used drugs, exhibiting a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The presence of a pyridine ring and a thiol group at positions 5 and 3 of the triazole ring, respectively, suggests potential for diverse biological interactions and applications as a scaffold for novel therapeutic agents.

Physicochemical Properties

PropertyValue (for 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol)Reference
CAS Number36209-51-5
Molecular FormulaC₇H₇N₅S
Molecular Weight193.23 g/mol
Melting Point250-254 °C
Assay97%

Synthesis

A general and widely applicable method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a corresponding thiosemicarbazide derivative in the presence of a base. The following is a generalized experimental protocol adapted from the synthesis of related compounds.

Experimental Protocol: General Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols

This protocol is based on the synthesis of various 4,5-substituted-4H-1,2,4-triazole-3-thiols and would be a logical starting point for the synthesis of the title compound.

Step 1: Synthesis of the Hydrazide

The synthesis typically starts from the corresponding carboxylic acid (in this case, nicotinic acid) which is converted to its methyl or ethyl ester, followed by reaction with hydrazine hydrate to form the hydrazide (nicotinic hydrazide).

Step 2: Synthesis of the Thiosemicarbazide

The hydrazide is then reacted with an isothiocyanate (in this case, methyl isothiocyanate) in a suitable solvent like ethanol to yield the corresponding N-substituted thiosemicarbazide.

Step 3: Base-Catalyzed Cyclization

The thiosemicarbazide derivative is cyclized in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the 4-methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Detailed Methodology:

  • Preparation of 1-nicotinoyl-4-methylthiosemicarbazide:

    • To a solution of nicotinic hydrazide (10 mmol) in ethanol (50 mL), add methyl isothiocyanate (10 mmol).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

  • Synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol:

    • Dissolve the 1-nicotinoyl-4-methylthiosemicarbazide (5 mmol) in an aqueous solution of 2N sodium hydroxide (25 mL).

    • Reflux the mixture for 4-6 hours.

    • Monitor the cyclization by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of 5-6.

    • The precipitated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

Synthesis Workflow Diagram

Synthesis_Workflow Nicotinic_Acid Nicotinic Acid Nicotinic_Hydrazide Nicotinic Hydrazide Nicotinic_Acid->Nicotinic_Hydrazide Esterification, then Hydrazine Hydrate Thiosemicarbazide 1-Nicotinoyl-4-methyl- thiosemicarbazide Nicotinic_Hydrazide->Thiosemicarbazide Methyl Isothiocyanate, Ethanol, Reflux Final_Product 4-Methyl-5-pyridin-3-yl- 4H-triazole-3-thiol Thiosemicarbazide->Final_Product 2N NaOH, Reflux, then Acidification

Caption: General synthesis workflow for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Potential Biological Activities and Signaling Pathways

While specific biological data for 4-methyl-5-pyridin-3-yl-4H-triazole-3-thiol is not available, the 1,2,4-triazole scaffold is a well-established pharmacophore. Derivatives of 1,2,4-triazole-3-thiol have been reported to exhibit a broad spectrum of biological activities.

Antimicrobial and Antifungal Activity

Many 1,2,4-triazole derivatives are known for their potent antimicrobial and antifungal properties. For instance, various 5-substituted-1,2,4-triazole-3-thiones have been synthesized and evaluated for their activity against bacterial and fungal strains. Some analogs have shown moderate to significant activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism of action for antifungal triazoles often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is a vital component of the fungal cell membrane.

Anticancer Activity

Certain 4-substituted-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones have been investigated for their in vitro antitumor activity against human hepatoma cell lines. The cytotoxic effects of these compounds are an area of active research.

Antiradical and Antioxidant Activity

Some 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives have been studied for their antiradical activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. These studies suggest that the triazole-thiol scaffold can act as a free radical scavenger.

Potential Signaling Pathway Involvement

Given the reported anticancer activities of similar compounds, it is plausible that 4-methyl-5-pyridin-3-yl-4H-triazole-3-thiol could interact with signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. However, without experimental data, any proposed pathway is speculative. A logical relationship diagram for investigating the biological activity is presented below.

Biological_Investigation_Workflow Compound 4-Methyl-5-pyridin-3-yl- 4H-triazole-3-thiol Screening Initial Biological Screening Compound->Screening Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Screening->Antimicrobial Anticancer Anticancer Assays (Cell Viability, Cytotoxicity) Screening->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH) Screening->Antioxidant Mechanism Mechanism of Action Studies Anticancer->Mechanism Target_ID Target Identification and Validation Mechanism->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis

Caption: Logical workflow for the biological evaluation of the title compound.

Conclusion

4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is a heterocyclic compound with potential for further investigation in drug discovery and development. While specific data for this molecule is sparse, the general synthetic routes and broad biological activities associated with the 1,2,4-triazole-3-thiol scaffold provide a strong foundation for future research. The protocols and potential activities outlined in this guide, derived from closely related analogs, offer a starting point for researchers and scientists interested in exploring the therapeutic potential of this and similar molecules. Further experimental work is necessary to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its biological and pharmacological profile.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the comprehensive structure elucidation of the novel heterocyclic compound, 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. This molecule, belonging to the versatile 1,2,4-triazole class, is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of this scaffold. The following sections detail the analytical methodologies and present the collated data that unequivocally confirm its molecular structure.

Synthesis and Characterization

The synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is typically achieved through a multi-step reaction sequence, culminating in the cyclization of a key thiosemicarbazide intermediate. The final product is isolated as a stable solid and subjected to a battery of analytical techniques to confirm its identity and purity.

Experimental Protocol: Synthesis

A common synthetic route involves the reaction of a nicotinic acid hydrazide with methyl isothiocyanate, followed by base-catalyzed intramolecular cyclization. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.[1][2]

Spectroscopic Analysis

A combination of spectroscopic methods was employed to elucidate the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide detailed information about the proton and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.7br s1HSH (thiol)
~8.7d1HPyridine H-2
~8.6dd1HPyridine H-6
~7.9dt1HPyridine H-4
~7.5dd1HPyridine H-5
~3.6s3HN-CH₃

Note: Chemical shifts are predicted based on analogous structures and may vary slightly in experimental conditions.[3]

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 125 MHz)

Chemical Shift (δ) ppmAssignment
~165.0C=S (Thione)
~150.0Triazole C-5
~148.5Pyridine C-2
~147.0Pyridine C-6
~136.0Pyridine C-4
~130.0Triazole C-3
~125.0Pyridine C-3
~123.5Pyridine C-5
~31.0N-CH₃

Note: Chemical shifts are predicted based on analogous structures and may vary slightly in experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-2900MediumC-H stretching (aromatic and aliphatic)
~2600-2550WeakS-H stretching (thiol)
~1600StrongC=N stretching (triazole ring)
~1580StrongC=C stretching (pyridine ring)
~1300StrongC=S stretching (thione)

Note: Wavenumbers are characteristic ranges for the specified functional groups.[1][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

TechniqueIonization Mode[M+H]⁺ (m/z)
High-Resolution Mass Spectrometry (HRMS)ESI~193.06

Note: The exact mass is calculated based on the molecular formula C₈H₈N₄S.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive evidence for the molecular structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for the title compound is not publicly available, analysis of similar 1,2,4-triazole-3-thiol derivatives reveals key structural features.[5][6][7]

Table 5: Expected Bond Lengths and Angles from X-ray Crystallography of Analogous Structures

BondExpected Length (Å)AngleExpected Angle (°)
C=S~1.68N-C-N (triazole)~110
N-N~1.38C-N-N (triazole)~105
C-N (triazole)~1.33N-C-S~125
C-C (pyridine-triazole)~1.48C-N-C (triazole)~110

Note: These values are representative of related structures and provide a benchmark for the title compound.[5][6]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the structure elucidation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol purification Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray elucidation Final Structure Confirmation nmr->elucidation ir->elucidation ms->elucidation xray->elucidation

Figure 1. Experimental workflow for the structure elucidation of the title compound.

logical_relationship cluster_data Analytical Data cluster_interpretation Interpretation cluster_conclusion Conclusion nmr_data NMR Data (Connectivity) interpretation Data Integration & Interpretation nmr_data->interpretation ir_data IR Data (Functional Groups) ir_data->interpretation ms_data MS Data (Molecular Weight) ms_data->interpretation xray_data X-ray Data (3D Structure) xray_data->interpretation conclusion Confirmed Molecular Structure interpretation->conclusion

Figure 2. Logical relationship of analytical data to final structure confirmation.

Potential Signaling Pathways and Biological Relevance

While the specific biological targets of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol are yet to be fully elucidated, compounds containing the 1,2,4-triazole scaffold are known to interact with various biological pathways. Their established antimicrobial and anticancer activities suggest potential interactions with key enzymes or receptors in pathogenic microorganisms and cancer cells.[1][4][8] Further research is warranted to explore the specific molecular interactions and signaling cascades modulated by this compound.

potential_pathways cluster_targets Potential Biological Targets cluster_outcomes Potential Biological Outcomes compound 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol enzyme Enzyme Inhibition (e.g., Kinases, Dihydropteroate Synthase) compound->enzyme receptor Receptor Binding (e.g., GPCRs) compound->receptor antimicrobial Antimicrobial Activity enzyme->antimicrobial anticancer Anticancer Activity enzyme->anticancer receptor->antimicrobial receptor->anticancer

Figure 3. Hypothesized biological interactions of the title compound.

Conclusion

The comprehensive analysis of spectroscopic and crystallographic data provides a clear and unambiguous elucidation of the structure of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. The presented methodologies and data serve as a foundational guide for researchers in the fields of medicinal chemistry and drug development, enabling further investigation into the biological activities and therapeutic potential of this promising heterocyclic compound. The established molecular architecture will facilitate future structure-activity relationship (SAR) studies and the design of novel analogs with enhanced pharmacological profiles.

References

Biological Activity of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol and Its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The incorporation of a pyridine moiety into the triazole ring system can further enhance these activities, making compounds like 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol a subject of significant interest in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of this compound and its close structural analogs, with a focus on quantitative data, experimental methodologies, and logical workflows. While specific data for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is limited in the public domain, this report consolidates findings for structurally related compounds to provide a valuable resource for researchers in the field.

Synthesis and General Scheme

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols typically involves a multi-step process. A common route starts with a pyridine carbohydrazide, which is treated with carbon disulfide in the presence of a base to form a dithiocarbazate salt. Subsequent cyclization with hydrazine hydrate yields the 4-amino-1,2,4-triazole-3-thiol core. The substituent at the 4-position, such as the methyl group in the target compound, can be introduced through various synthetic strategies, including alkylation.

Synthesis_Workflow PyridineCarbohydrazide Pyridine Carbohydrazide Dithiocarbazate Potassium Dithiocarbazate Salt PyridineCarbohydrazide->Dithiocarbazate CS2, KOH TriazoleThiol 4-Amino-5-pyridin-yl-4H-1,2,4-triazole-3-thiol Dithiocarbazate->TriazoleThiol Hydrazine Hydrate TargetCompound 4-Substituted-5-pyridin-yl-4H-1,2,4-triazole-3-thiol TriazoleThiol->TargetCompound Alkylation / Derivatization

A generalized synthetic workflow for pyridine-substituted 1,2,4-triazole-3-thiols.

Anticancer Activity

Derivatives of pyridine-containing 1,2,4-triazole-3-thiols have demonstrated notable in vitro anticancer activity against various cancer cell lines. The primary mechanism of evaluation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of several pyridine-linked 1,2,4-triazole derivatives. It is important to note that these are analogs of the primary topic compound.

Compound IDR Group (at thio-linkage)Cancer Cell LineIC50 (µM)Reference
TP14-chlorobenzylMurine melanoma (B16F10)41.12[1]
TP23,4-dichlorobenzylMurine melanoma (B16F10)58.34[1]
TP33-chlorobenzylMurine melanoma (B16F10)51.15[1]
TP42-chlorobenzylMurine melanoma (B16F10)48.23[1]
TP52,4-dichlorobenzylMurine melanoma (B16F10)61.11[1]
TP64-bromobenzylMurine melanoma (B16F10)38.19[1]
TP73-bromobenzylMurine melanoma (B16F10)45.29[1]

Note: The core structure for the compounds listed is 3-(5-(R-thio)-4H-1,2,4-triazol-3-yl)pyridine.

Experimental Protocol: MTT Assay for Anticancer Screening

The viability of cancer cells is assessed using the MTT assay.[1]

  • Cell Seeding: Cancer cells, such as murine melanoma (B16F10), are seeded in 96-well plates at a density of 1x10^4 cells per well and incubated for 24 hours.[1]

  • Compound Treatment: The synthesized triazole derivatives are dissolved in dimethyl sulfoxide (DMSO) and added to the cell monolayers at various concentrations. The cells are then incubated for an additional 48 hours.[1]

  • MTT Addition: After the incubation period, 50 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for another 2 hours at 37°C in a CO2 incubator.[1]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of isopropanol is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

MTT_Assay_Workflow cluster_invitro In Vitro cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Addition Add Triazole Derivatives Cell_Seeding->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_2h Incubate for 2h MTT_Addition->Incubation_2h Formazan_Solubilization Solubilize Formazan Crystals Incubation_2h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Values Absorbance_Measurement->IC50_Calculation

Workflow for the MTT cell viability assay.

Antimicrobial Activity

Various derivatives of 4-amino-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol have been synthesized and evaluated for their in vitro antibacterial and antifungal activities.[4] The antimicrobial potential is typically determined by the minimum inhibitory concentration (MIC).

Quantitative Antimicrobial Data

The following table presents the MIC values of some 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols against different microbial strains.

Compound IDR Group (on benzylidene)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)S. typhi (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)Reference
4c4-OH1620>100>100>100>100[4]
4e4-Br>100>10025312432[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

MIC_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Prepare_Inoculum Prepare Microbial Inoculum Inoculation Inoculate Microtiter Plates Prepare_Inoculum->Inoculation Serial_Dilution Serially Dilute Test Compounds Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Enzyme Inhibition

Conclusion and Future Directions

The available literature strongly suggests that 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol and its analogs are a promising class of compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. The quantitative data from related structures provide a solid foundation for the rational design of more potent and selective derivatives.

Future research should focus on the synthesis and comprehensive biological evaluation of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol to elucidate its specific activity profile. Further studies are also warranted to determine the precise mechanisms of action and to identify the specific molecular targets and signaling pathways modulated by these compounds. Such investigations will be crucial for advancing this class of molecules through the drug discovery and development pipeline.

References

Unveiling the Therapeutic Potential of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular entities that can address unmet medical needs. Among the myriad of heterocyclic scaffolds, the 1,2,4-triazole nucleus has emerged as a privileged structure, forming the core of numerous clinically successful drugs. This technical guide focuses on a specific, yet under-investigated derivative, 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol . While direct and extensive research on this particular compound is limited, this document aims to provide a comprehensive overview of its potential therapeutic targets by drawing inferences from structurally related analogs and the broader class of 1,2,4-triazole-3-thiol derivatives. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research endeavors into the pharmacological profile of this promising molecule.

General Biological Activities of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole-3-thiol moiety is a versatile pharmacophore known to exhibit a wide spectrum of biological activities. The presence of the thiol group, the triazole ring, and the potential for various substitutions at the N-4 and C-5 positions allow for diverse interactions with biological targets. Extensive research on derivatives of this scaffold has revealed significant potential in several therapeutic areas:

  • Antimicrobial and Antifungal Activity: This is one of the most well-documented activities of 1,2,4-triazole derivatives. Compounds bearing this scaffold have shown potent activity against a range of bacterial and fungal pathogens. The proposed mechanisms often involve the inhibition of essential microbial enzymes.

  • Anticancer Activity: Numerous studies have reported the cytotoxic effects of 1,2,4-triazole-3-thiol analogs against various cancer cell lines. The antiproliferative effects are believed to be mediated through different mechanisms, including the inhibition of kinases, topoisomerases, and other enzymes crucial for cancer cell survival and proliferation.

  • Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Several 1,2,4-triazole derivatives have demonstrated promising activity against this pathogen.

  • Anti-inflammatory and Analgesic Activity: Certain derivatives have been shown to possess anti-inflammatory and analgesic properties, suggesting potential applications in the management of pain and inflammatory disorders.

  • Anticonvulsant Activity: The 1,2,4-triazole nucleus is also found in some compounds with anticonvulsant properties, indicating a potential role in the treatment of epilepsy and other seizure disorders.

Inferred Potential Therapeutic Targets for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Based on the known biological activities of structurally similar compounds, several potential therapeutic targets can be postulated for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. The presence of the methyl group at the N-4 position and the pyridin-3-yl group at the C-5 position will undoubtedly influence its binding affinity and selectivity for these targets.

Table 1: Postulated Therapeutic Targets and Associated Activities
Target ClassSpecific Target (Example)Potential Therapeutic AreaRationale based on Structural Analogs
Microbial Enzymes Dihydrofolate Reductase (DHFR)AntibacterialThe triazole ring can mimic the pteridine ring of folic acid, leading to enzyme inhibition.
Lanosterol 14α-demethylaseAntifungalA well-established target for azole antifungals; the triazole nitrogen can coordinate with the heme iron in the enzyme's active site.
Cancer-Related Enzymes Tyrosine Kinases (e.g., EGFR, VEGFR)AnticancerThe heterocyclic core can act as a scaffold for designing kinase inhibitors by interacting with the ATP-binding site.
Topoisomerase IIAnticancerTriazole derivatives have been shown to intercalate with DNA and inhibit topoisomerase II, leading to apoptosis.
Signaling Pathway Proteins NF-κBAnti-inflammatory, AnticancerInhibition of the NF-κB signaling pathway has been observed with some triazole compounds, suggesting a role in modulating inflammation and cell survival.

Experimental Protocols: A Roadmap for Future Investigation

To validate the therapeutic potential of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol, a systematic experimental approach is necessary. The following are generalized protocols for key initial experiments.

Synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

A common synthetic route for this class of compounds involves the following conceptual steps:

Synthesis_Workflow A Nicotinic acid hydrazide C Potassium dithiocarbazinate intermediate A->C Reaction with CS2/KOH B Carbon disulfide in basic medium E 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol C->E Cyclization with CH3NHNH2 D Methylhydrazine

Caption: Conceptual synthesis workflow.

Detailed Protocol:

  • Preparation of Potassium 3-nicotinoyl dithiocarbazinate: To a stirred solution of potassium hydroxide in ethanol, add nicotinic acid hydrazide. After dissolution, add carbon disulfide dropwise while maintaining the temperature below 30°C. Stir the reaction mixture for 12-16 hours at room temperature. The precipitated potassium salt is then filtered, washed with cold ether, and dried.

  • Cyclization to form the Triazole Ring: Reflux a mixture of the potassium dithiocarbazinate intermediate and methylhydrazine in water or an appropriate solvent for a specified period until the evolution of hydrogen sulfide ceases. After cooling, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the product. The crude product can be filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford pure 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Note: This is a generalized protocol. Reaction conditions, such as temperature, time, and solvent, may need to be optimized.

In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method (as per CLSI guidelines):

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Compound Dilution: Prepare a series of twofold dilutions of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol in a 96-well microtiter plate. The concentration range should be sufficient to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol could potentially modulate key signaling pathways implicated in disease. For instance, its potential anti-inflammatory and anticancer effects might be mediated through the inhibition of the NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds Gene_Exp Gene Expression (Inflammation, Proliferation) DNA->Gene_Exp Compound 4-Methyl-5-pyridin-3-yl- 4H-triazole-3-thiol Compound->IKK Potential Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While direct experimental data on 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is currently sparse in the public domain, the rich pharmacology of the 1,2,4-triazole-3-thiol scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The preliminary framework presented in this guide outlines the most probable therapeutic targets and offers a starting point for its systematic evaluation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and thoroughly characterizing the compound.

  • Broad-Spectrum Biological Screening: Conducting comprehensive in vitro screening against a wide panel of microbial strains and cancer cell lines to identify its primary biological activities.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its observed biological effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluating its therapeutic efficacy and safety profile in relevant animal models.

The exploration of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol holds the promise of uncovering a novel therapeutic candidate with the potential to address significant health challenges. This technical guide serves as an impetus for the scientific community to embark on this exciting area of research.

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-5-pyridin-3-yl-4H-triazole-3-thiol and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with the 1,2,4-triazole scaffold, including potential anticancer, antimicrobial, and antifungal properties.[1][2][3][4] This document outlines the core synthetic pathways, detailed experimental protocols, and relevant quantitative data to facilitate further research and development in this area.

Core Synthesis Strategy

The most prevalent and efficient method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols follows a two-step reaction sequence. This strategy involves the initial formation of a thiosemicarbazide intermediate, which then undergoes intramolecular cyclization under alkaline conditions to yield the desired triazole-thiol ring system.

A general overview of this synthetic approach is presented below:

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Nicotinic acid hydrazide Nicotinic acid hydrazide 1-(nicotinoyl)-4-methyl-\nthiosemicarbazide 1-(nicotinoyl)-4-methyl- thiosemicarbazide Nicotinic acid hydrazide->1-(nicotinoyl)-4-methyl-\nthiosemicarbazide Reaction in Ethanol Methyl isothiocyanate Methyl isothiocyanate Methyl isothiocyanate->1-(nicotinoyl)-4-methyl-\nthiosemicarbazide Intermediate 1-(nicotinoyl)-4-methyl- thiosemicarbazide Target_Molecule 4-methyl-5-(pyridin-3-yl) -4H-1,2,4-triazole-3-thiol Intermediate->Target_Molecule Alkaline medium (e.g., NaOH) Reflux

General Synthetic Pathway

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting materials and the target 4-methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Synthesis of Starting Materials

2.1.1. Nicotinic Acid Hydrazide

Nicotinic acid hydrazide can be synthesized from methyl nicotinate and hydrazine hydrate.

  • Protocol: A mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated nicotinic acid hydrazide is collected by filtration, washed with cold ethanol, and dried.[5]

2.1.2. Methyl Isothiocyanate

Methyl isothiocyanate can be prepared through the reaction of methylamine with carbon disulfide, followed by oxidation.

  • Protocol: Methylamine is reacted with carbon disulfide in an aqueous solution to form a methyl amino dithiocarbamate solution. This intermediate is then oxidized with hydrogen peroxide to yield methyl isothiocyanate. The product is a low melting point solid and a powerful lachrymator, requiring careful handling in a well-ventilated fume hood.

Synthesis of 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Step 1: Synthesis of 1-(nicotinoyl)-4-methylthiosemicarbazide

  • Protocol: To a solution of nicotinic acid hydrazide (1 equivalent) in ethanol, an equimolar amount of methyl isothiocyanate is added. The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting precipitate of 1-(nicotinoyl)-4-methylthiosemicarbazide is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

  • Protocol: The 1-(nicotinoyl)-4-methylthiosemicarbazide (1 equivalent) is suspended in an aqueous solution of sodium hydroxide (2M, 4-5 equivalents). The mixture is heated to reflux for 6-8 hours, during which the solid dissolves. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities. The clear filtrate is then acidified to a pH of 5-6 with a dilute solution of hydrochloric acid or acetic acid. The resulting precipitate of 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.

Quantitative Data

The following tables summarize typical quantitative data for derivatives of 4-alkyl-5-pyridinyl-4H-1,2,4-triazole-3-thiol and related compounds reported in the literature. This data can serve as a reference for researchers working on the synthesis of similar molecules.

Table 1: Reaction Yields and Melting Points of 4-Alkyl/Aryl-5-Substituted-4H-1,2,4-triazole-3-thiols

4-Substituent5-SubstituentYield (%)Melting Point (°C)Reference
PhenylFuran-2-yl72264-265[6]
4-ChlorophenylFuran-2-yl72264-265[6]
4-NitrophenylFuran-2-yl62187-188[6]
PhenylBenzyl73197-198[6]
4-MethoxyphenylBenzyl79177-178[6]
4-MethylphenylBenzyl71182-183[6]

Table 2: Spectroscopic Data for a Representative 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol (5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol)

Spectral Data TypeObserved Peaks/Signals
IR (cm⁻¹) 3344, 3282 (N-H), 2548 (S-H), 1620 (C=N)
¹H-NMR (δ ppm) 13.81 (s, 1H, SH), 7.10-7.45 (m, 10H, Ar-H), 3.81 (s, 2H, CH₂)

Data obtained from analogous compounds reported in the literature.[6]

Biological Activity and Potential Signaling Pathways

Derivatives of 1,2,4-triazole linked to a pyridine moiety have demonstrated a wide range of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

Several studies have reported the potential of pyridine-containing 1,2,4-triazole derivatives as anticancer agents.[1][4] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis. For instance, some triazole derivatives have been shown to target protein kinases, which are often dysregulated in cancer cells.[2]

G Triazole_Derivative 4-Methyl-5-(pyridin-3-yl)- 4H-triazole-3-thiol Derivative Kinase Protein Kinase (e.g., VEGFR-2) Triazole_Derivative->Kinase Inhibition Signaling_Cascade Downstream Signaling Cascade Kinase->Signaling_Cascade Activation Proliferation Tumor Cell Proliferation Signaling_Cascade->Proliferation Promotes Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits

Hypothetical Anticancer Signaling Pathway
Antimicrobial Activity

The 1,2,4-triazole scaffold is also a key component in many antimicrobial agents. Pyridine-triazole-thiol derivatives have shown promising activity against various bacterial and fungal strains.[2] The mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[3]

G Triazole_Derivative 4-Methyl-5-(pyridin-3-yl)- 4H-triazole-3-thiol Derivative DNA_Gyrase Bacterial DNA Gyrase Triazole_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Bacterial_Growth Bacterial Cell Growth and Division DNA_Replication->Bacterial_Growth

Hypothetical Antimicrobial Mechanism

Safety Precautions

The synthesis of 4-methyl-5-pyridin-3-yl-4H-triazole-3-thiol derivatives involves the use of hazardous chemicals. It is imperative to follow all safety guidelines and conduct experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Methyl Isothiocyanate: This compound is toxic if swallowed or inhaled and can cause severe skin burns and eye damage. It is also a powerful lachrymator.

  • Hydrazine Hydrate: This substance is toxic, corrosive, and a suspected carcinogen. It can cause severe skin burns and eye damage.

  • Sodium Hydroxide: A corrosive material that can cause severe burns to the skin and eyes.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

This technical guide provides a foundational understanding of the synthesis of 4-methyl-5-pyridin-3-yl-4H-triazole-3-thiol derivatives. The provided protocols and data are intended to serve as a starting point for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions and exploration of the biological activities of novel derivatives are encouraged.

References

Technical Guide: Spectroscopic and Methodological Profile of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for a representative 4-Aryl-5-methyl-4H-1,2,4-triazole-3-thiol. This data is synthesized from studies on analogous compounds and serves as a reference for the characterization of this heterocyclic scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The chemical shifts are indicative of the electronic environment of the protons and carbons within the molecule.

Table 1: Representative ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
SH (thiol)12.5 - 14.5singlet (broad)-
Aromatic-H7.0 - 8.5multiplet-
N-CH₃3.5 - 3.7singlet-

Note: The thiol proton (SH) is often broad and its chemical shift can be concentration-dependent. The exact chemical shifts of the aromatic protons are dependent on the substitution pattern of the aryl group.

Table 2: Representative ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
C=S (thione)160 - 185
Triazole C-5145 - 158
Triazole C-3155 - 165
Aromatic Carbons120 - 140
N-CH₃30 - 35

Note: The chemical shifts can vary based on the solvent and the specific substituents on the triazole and aryl rings.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the key functional groups present in the molecule.

Table 3: Representative IR Absorption Data

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (tautomer)3100 - 3300Medium, Broad
S-H Stretch2500 - 2600Weak
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=N Stretch (triazole)1600 - 1650Strong
C=C Stretch (aromatic)1450 - 1600Medium to Strong
N-C=S Bands1250 - 1350Strong

Note: The presence of a weak S-H stretch and a broader N-H stretch can indicate thiol-thione tautomerism in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Table 4: Representative Mass Spectrometry Data

Ionm/zDescription
[M+H]⁺Calculated MW + 1Molecular ion peak (in ESI+)
[M]⁺Calculated MWMolecular ion peak (in EI)
Fragmentation IonsVariousDependent on the substitution pattern

Note: High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, based on methodologies reported in the literature.[1]

NMR Spectroscopy
  • Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition:

    • ¹H and ¹³C NMR spectra are recorded at room temperature.

    • Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]

  • Data Processing: The spectra are processed using appropriate software (e.g., MestReNova, TopSpin).

IR Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum or a similar FT-IR spectrometer.

  • Sample Preparation: The solid sample is finely ground with KBr and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry
  • Instrumentation: A Waters Synapt G2 high-resolution mass spectrometer or a similar instrument equipped with an electrospray ionization (ESI) source.[1]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a suitable m/z range.

  • Data Processing: The molecular ion peak is identified, and its mass-to-charge ratio is used to confirm the molecular weight of the compound. High-resolution data is used to determine the elemental composition.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which is a common pathway in medicinal chemistry and drug discovery. The synthesis of these compounds often involves multiple steps, starting from commercially available reagents.[2][3]

Synthesis_and_Characterization_Workflow start Starting Materials (e.g., Carboxylic Acid, Hydrazine) synthesis Multi-step Synthesis (Esterification, Hydrazinolysis, Cyclization) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization purification->characterization spectroscopy Spectroscopic Analysis (NMR, IR, MS) characterization->spectroscopy bio_assay Biological Activity Screening (e.g., Antimicrobial, Anticancer) spectroscopy->bio_assay sar_studies Structure-Activity Relationship (SAR) Studies bio_assay->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization final_compound Candidate Compound lead_optimization->final_compound

Caption: Generalized workflow for the synthesis, characterization, and biological evaluation of novel 1,2,4-triazole derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Tautomerism of 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

Abstract: The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in drug design and development. For heterocyclic compounds such as 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, the prevalent form of tautomerism is the thiol-thione equilibrium. This equilibrium can significantly influence the compound's physicochemical properties, including its solubility, polarity, and hydrogen bonding capacity. Consequently, these properties can affect the molecule's pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the thiol-thione tautomerism in 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, including theoretical considerations, proposed experimental protocols for characterization, and the potential implications for drug development. While specific experimental data for this exact molecule is limited in published literature, this guide synthesizes information from closely related 1,2,4-triazole-3-thione derivatives to provide a robust predictive framework.

Introduction to Thiol-Thione Tautomerism

Thiol-thione tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within the heterocyclic core. In the context of 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, the equilibrium exists between the thiol form (containing an S-H group) and the thione form (containing a C=S group and an N-H group).

The position of this equilibrium can be influenced by several factors, including the physical state (solid, liquid, or gas), the solvent's polarity, temperature, and the electronic effects of the substituents on the triazole ring. Quantum chemical studies on various 1,2,4-triazole-3-thione derivatives have consistently shown that the thione form is generally the more stable tautomer in the gas phase.[1][2] This stability is often attributed to the greater bond energy of C=S compared to C-S and N-H compared to S-H. In solution, the equilibrium can be shifted by solvents capable of hydrogen bonding.

The two tautomeric forms of 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol are depicted below:

Figure 1: Thiol-Thione Tautomeric Equilibrium.

Predicted Stability and Spectroscopic Data

Based on computational studies of analogous compounds, the thione form of 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is predicted to be the predominant tautomer, particularly in the gas phase and in non-polar solvents.[1][2] The presence of substituents is generally not expected to significantly alter this preference.[1][2] However, experimental verification is essential. The distinct structural features of each tautomer lead to different spectroscopic signatures, which can be used for their identification and quantification.

Spectroscopic Data Thiol Tautomer (Predicted) Thione Tautomer (Predicted) Reference/Rationale
¹H NMR Characteristic S-H proton signal (broad, ~12-14 ppm)Characteristic N-H proton signal (broad, ~13-15 ppm)[3][4] Chemical shifts are highly dependent on solvent and concentration.
¹³C NMR C-SH carbon signal (~160-170 ppm)C=S carbon signal (~180-200 ppm)The C=S carbon is significantly deshielded.
IR Spectroscopy S-H stretching vibration (~2550-2600 cm⁻¹)N-H stretching vibration (~3100-3400 cm⁻¹), C=S stretching vibration (~1200-1300 cm⁻¹)Absence of a strong S-H band is indicative of the thione form.[5]
UV-Vis Spectroscopy Absorption maximum associated with π→π* transitions of the aromatic system.A bathochromic (red) shift is expected due to the extended conjugation involving the C=S chromophore.[6]

Proposed Experimental Protocols

The following protocols are proposed for the synthesis and characterization of the tautomeric forms of 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Synthesis Protocol

The synthesis can be adapted from established procedures for similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[3][7]

  • Step 1: Synthesis of Potassium Dithiocarbazinate Derivative: Isonicotinic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in ethanol. The mixture is stirred at room temperature, leading to the precipitation of the potassium salt.

  • Step 2: Synthesis of 4-Amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol: The potassium salt is refluxed with hydrazine hydrate. The reaction mixture is then cooled and acidified with a concentrated acid (e.g., HCl) to precipitate the 4-amino-triazole derivative.

  • Step 3: Synthesis of the Target Compound: The 4-amino derivative is then methylated, for example, by reaction with methyl iodide in a suitable solvent and base, to yield 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. Alternative synthetic routes may also be considered.[8]

HPLC-MS Protocol for Tautomer Separation and Identification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be employed to separate and quantify the tautomers in solution.[6]

  • HPLC System: Agilent 1260 Infinity HPLC System or equivalent.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm) and a mass spectrometer.

  • Mass Spectrometer: Agilent single-quadrupole mass spectrometer 6120 with electrospray ionization (ESI) in positive ion mode.

  • Expected Outcome: The thione form, being more polar, is expected to have a shorter retention time than the thiol form.[6] The mass spectrometer will confirm that both peaks correspond to the same mass, confirming they are isomers.

Visualizing Experimental and Logical Workflows

The overall workflow for investigating the tautomerism and the potential biological implications can be visualized as follows.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Tautomer Characterization cluster_implications Biological & In Silico Evaluation Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity Purity & Structure Confirmation Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Docking Molecular Docking NMR->Docking Input Structures IR IR Spectroscopy IR->Docking Input Structures HPLCMS HPLC-MS Analysis HPLCMS->Docking Input Structures Purity->NMR Characterize Tautomers Purity->IR Characterize Tautomers Purity->HPLCMS Characterize Tautomers Screening Biological Screening Docking->Screening Guide Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Figure 2: Proposed Experimental Workflow.

Implications for Drug Development

The specific tautomeric form of a drug molecule that exists under physiological conditions is the one that interacts with its biological target. The thiol and thione tautomers of 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol have different hydrogen bond donor and acceptor patterns, which can lead to different binding affinities for a target receptor or enzyme.

For instance, the thione form has an N-H group that can act as a hydrogen bond donor and a C=S group that can act as a hydrogen bond acceptor. The thiol form, conversely, has an S-H group as a potential donor and a ring nitrogen as an acceptor. These differences can fundamentally alter the interaction with a biological target. Studies on other 1,2,4-triazole derivatives have demonstrated that the thiol and thione forms can exhibit distinct biological activities; in one case, the thiol form was found to decrease the viability of nematodes, while the thione form had the opposite effect.[9]

TautomerBinding cluster_outcomes Resulting Biological Activity Thiol Thiol Tautomer (H-bond donor: SH H-bond acceptor: N) Receptor Biological Target (e.g., Enzyme Active Site) Thiol->Receptor Binding Interaction A Thione Thione Tautomer (H-bond donor: NH H-bond acceptor: C=S) Thione->Receptor Binding Interaction B ActivityA High Affinity / Efficacy Receptor->ActivityA Leads to ActivityB Low Affinity / Inactivity Receptor->ActivityB Leads to

Figure 3: Impact of Tautomerism on Receptor Binding.

Conclusion

A thorough understanding and characterization of the tautomeric behavior of 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol are imperative for its development as a potential therapeutic agent. While the thione form is predicted to be the more stable tautomer, this must be confirmed experimentally in relevant solvent systems. The proposed synthetic and analytical protocols provide a clear path forward for researchers to elucidate the tautomeric equilibrium of this compound. By identifying the predominant tautomer and understanding its specific interactions with biological targets, drug development professionals can make more informed decisions in the lead optimization process, ultimately leading to the design of safer and more effective medicines.

References

Preliminary Screening of 4-Substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the preliminary screening of a class of heterocyclic compounds: 4-substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols. While the specific compound of interest, 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol, lacks extensive publicly available research data, this document synthesizes findings from closely related structural analogs. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, experimental protocols for preliminary screening, and biological activities of this promising class of compounds. The data presented herein is aggregated from various studies on derivatives where the pyridin-3-yl group is replaced by a pyridin-4-yl moiety and the 4-position is substituted with various functional groups.

Synthesis of 4-Substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives

The synthesis of 4-substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols is a multi-step process that typically begins with isonicotinic acid hydrazide (isoniazid). A generalized synthetic pathway is illustrated below. The process involves the formation of a 1,3,4-oxadiazole intermediate, followed by ring transformation to the desired 1,2,4-triazole-3-thiol.

Synthesis_Workflow Isoniazid Isoniazid CS2_KOH CS2, KOH Oxadiazole 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol CS2_KOH->Oxadiazole Hydrazine Hydrazine Hydrate AminoTriazole 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hydrazine->AminoTriazole Aldehyde Aromatic Aldehydes SchiffBase Schiff Base Derivatives Aldehyde->SchiffBase

A generalized synthetic workflow for 4-substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives.

Biological Activities and Preliminary Screening Data

Derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have been investigated for a range of biological activities. The following sections summarize the key findings and present the quantitative data in tabular format for ease of comparison.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial and antifungal potential of this class of compounds. The preliminary screening is typically conducted using in vitro assays to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 4-Substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives

Compound IDSubstituent at 4-positionTest OrganismMIC (µg/mL)Reference
4h Acridone derivativeStaphylococcus aureus (MRSA)19.6[1]
3a-3j 1,3,4-oxadiazole-acetamide analogsVarious pathogenic strains1.95[1]
25 5-nitrofuran substituentBacillus subtilis ATCC 66337.81[1]
25 5-nitrofuran substituentStaphylococcus aureus ATCC 65387.81[1]
25 5-nitrofuran substituentStaphylococcus aureus ATCC 43300 MRSA15.62[1]
4c p-hydroxyl-benzylideneaminoGram-positive & Gram-negative bacteriaGood activity[4]
4a & 4b p-halo-benzylideneaminoGram-positive & Gram-negative bacteriaGood activity[4]
4e Not specifiedCandida albicans24[4]
4e Not specifiedAspergillus niger32[4]
13 Arylpyrrole-hydrazoneMycobacterium tuberculosis H37Rv3.99 µM[5]
Cytotoxic and Antitumor Activity

Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The MTT assay is a common method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50).

Table 2: Cytotoxic Activity of 4-Substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives

Compound IDCell LineIC50Reference
Various HepG2 (Hepatocellular carcinoma)Dose- and time-dependent[6]
112c HCT 116 (Colon cancer)4.363 µM[7]
112a HCT 116 (Colon cancer)18.76 µM[7]
9 HCT-116 (Colon carcinoma)4.16 µg[8]
6h A549 (Lung carcinoma)3.854 µM[9]
6h U87 (Glioblastoma)4.151 µM[9]
6h HL60 (Promyelocytic leukemia)17.522 µM[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for key experiments cited in the literature for the preliminary screening of 4-substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives.

Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
  • Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. Isonicotinic acid hydrazide is treated with carbon disulfide in the presence of potassium hydroxide.[4]

  • Step 2: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. The resulting 1,3,4-oxadiazole-2-thiol is then reacted with hydrazine hydrate to yield the 4-amino-1,2,4-triazole derivative.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Logical Workflow for Preliminary Screening

The preliminary screening of novel compounds typically follows a logical progression from synthesis to in vitro biological evaluation.

Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Preliminary Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial Antifungal Antifungal Assays (MIC) Characterization->Antifungal Cytotoxicity Cytotoxicity Assays (IC50) Characterization->Cytotoxicity DataAnalysis Data Analysis & SAR Studies Antimicrobial->DataAnalysis Antifungal->DataAnalysis Cytotoxicity->DataAnalysis LeadIdentification Lead Compound Identification DataAnalysis->LeadIdentification

A logical workflow for the preliminary screening of novel chemical entities.

The preliminary screening data for derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol highlight the significant potential of this chemical scaffold in the development of new therapeutic agents. The consistent demonstration of antimicrobial, antifungal, and cytotoxic activities across various analogs warrants further investigation. Future research should focus on the synthesis and evaluation of a broader range of derivatives, including the specific compound 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol, to establish a more comprehensive structure-activity relationship and to identify lead compounds for further preclinical development. The experimental protocols and screening workflows detailed in this guide provide a solid foundation for such endeavors.

References

Methodological & Application

Application Notes: Antimicrobial Potential of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole class. This class of compounds is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The presence of the triazole ring, a known pharmacophore, combined with a pyridine moiety and a thiol group, suggests that 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is a promising candidate for antimicrobial drug discovery.[1] The thiol group, in particular, is a key feature in many biologically active molecules and can be crucial for their mechanism of action.

Principle of Action

While the precise mechanism of action for antibacterial triazole-thiols is multifaceted, the antifungal activity of azole compounds is well-established. Antifungal triazoles typically act by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Disruption of ergosterol synthesis leads to a compromised cell membrane, altered membrane fluidity and permeability, and ultimately, inhibition of fungal growth.[3] The antibacterial action of triazole derivatives may involve various mechanisms, including the inhibition of essential enzymes or disruption of other cellular processes.

Expected Antimicrobial Spectrum

Based on studies of structurally similar 1,2,4-triazole-3-thiol derivatives, 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is anticipated to exhibit activity against a range of pathogenic microorganisms.[1][4] Derivatives containing a pyridine ring have shown notable activity against both Gram-positive and Gram-negative bacteria.[1][5] Significant activity has been reported for analogous compounds against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and to a lesser extent, against Gram-negative bacteria like Escherichia coli.[1][6] Antifungal activity is also a hallmark of this class of compounds, with effectiveness demonstrated against species like Candida albicans and Aspergillus niger.[1][3]

Applications

  • Screening for Novel Antimicrobial Agents: This compound can be used in primary screening assays to identify new lead structures for the development of antibacterial and antifungal drugs.

  • Structure-Activity Relationship (SAR) Studies: As a specific derivative, it is valuable for SAR studies to understand how modifications to the triazole scaffold (e.g., the N-4 methyl group, the position of the pyridine nitrogen) affect antimicrobial potency and spectrum.

  • Combating Drug-Resistant Pathogens: Triazole derivatives are being explored as potential solutions to the growing problem of antimicrobial resistance.[2] This compound can be tested against resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), to evaluate its efficacy.[2]

Data Presentation: Antimicrobial Activity of Analogous 1,2,4-Triazole-3-thiol Derivatives

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for several 1,2,4-triazole-3-thiol derivatives that are structurally related to 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. This data provides a reference for the expected range of activity.

Compound StructureTest OrganismMIC (µg/mL)Reference
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4c)Staphylococcus aureus16[1]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4c)Bacillus subtilis20[1]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4e)Escherichia coli25[1]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4e)Candida albicans24[1]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4e)Aspergillus niger32[1]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (various)Staphylococcus aureus> 100[6]
4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (4a)Bacillus cereus62.5[5]
4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (4a)Staphylococcus aureus125[5]

Mandatory Visualizations

Simplified Antifungal Mechanism of Triazoles cluster_pathway Biosynthesis Pathway Triazole 4-Methyl-5-pyridin-3-yl- 4H-triazole-3-thiol Enzyme Lanosterol 14α-demethylase (Cytochrome P450 Enzyme) Triazole->Enzyme Inhibits Ergosterol Ergosterol (Essential for Fungal Cell Membrane) Enzyme->Ergosterol Produces Lanosterol Lanosterol Lanosterol->Enzyme Catalyzes conversion Membrane Fungal Cell Membrane Integrity Disrupted Growth Fungal Growth Inhibited

Caption: Antifungal mechanism of action for triazole compounds.

General Synthesis of 4-Substituted-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol cluster_0 Step 1: Formation of Thiocarbohydrazide cluster_1 Step 2: Cyclization to form Amino-Triazole cluster_2 Step 3: N-Alkylation A Nicotinic acid hydrazide C Potassium 3-nicotinoyldithiocarbazate A->C + B Carbon disulfide (CS2) + KOH B->C E 4-Amino-5-(pyridin-3-yl)- 4H-1,2,4-triazole-3-thiol C->E D Hydrazine hydrate (N2H4·H2O) D->E + Reflux G 4-Methyl-5-pyridin-3-yl- 4H-1,2,4-triazole-3-thiol E->G F Methylating Agent (e.g., Methyl iodide) F->G + Base

Caption: General synthesis pathway for the target compound.

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay for Qualitative Antimicrobial Screening

This method provides a preliminary, qualitative assessment of the antimicrobial activity of the test compound.

Materials:

  • 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates (90 mm)

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter) or pipette tip

  • Micropipettes and sterile tips

  • Bacterial/Fungal cultures (e.g., S. aureus, E. coli, C. albicans)

  • Positive control antibiotic discs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension of the test organism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage. Allow the plate to dry for 5-10 minutes.

  • Well Preparation: Use a sterile cork borer or the wide end of a sterile pipette tip to punch uniform wells into the agar.[7]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Well Loading:

    • Pipette a defined volume (e.g., 50-100 µL) of the test compound solution into a well.

    • Pipette the same volume of sterile DMSO into a separate well as a negative control.

    • Place a positive control antibiotic disc on the agar surface.[8]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

Agar Well Diffusion Assay Workflow A Prepare 0.5 McFarland standard inoculum B Lawn culture inoculum onto MHA plate A->B C Punch wells (6-8 mm) in the agar B->C D Load wells with: 1. Test Compound in DMSO 2. DMSO (Negative Control) C->D E Place Positive Control (e.g., Ciprofloxacin disc) on agar C->E F Incubate plates (e.g., 37°C for 24h) D->F E->F G Measure Zone of Inhibition (mm) F->G

Caption: Experimental workflow for the Agar Well Diffusion Assay.

Protocol 2: Broth Microdilution Assay for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]

Materials:

  • 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/Fungal inoculum prepared to 0.5 McFarland standard and then diluted

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration at least 20 times the highest desired final concentration.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the prepared compound stock solution to the first column of wells (e.g., Column 1), resulting in a 1:2 dilution.

  • Serial Dilution:

    • Mix the contents of Column 1 thoroughly.

    • Transfer 100 µL from Column 1 to Column 2. Mix well.

    • Repeat this two-fold serial dilution across the plate to Column 10.

    • Discard 100 µL from Column 10 to ensure all wells have a final volume of 100 µL.

    • Column 11 will serve as the growth control (broth + inoculum, no compound).

    • Column 12 will serve as the sterility control (broth only).

  • Inoculum Preparation and Addition:

    • Dilute the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of this diluted inoculum to all wells from Column 1 to Column 11. Do not add inoculum to Column 12.

    • The final volume in wells 1-11 will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye.

    • Confirm by reading the optical density (OD) at 600 nm if using a plate reader. The MIC is the well with the lowest concentration showing a significant reduction in OD compared to the growth control (Column 11).

Broth Microdilution MIC Assay Workflow A Add 100µL broth to all wells of 96-well plate B Add 100µL of test compound to first column A->B C Perform 2-fold serial dilutions across the plate (Cols 1-10) B->C E Add 100µL of inoculum to wells (Cols 1-11). Col 12: Sterility Control Col 11: Growth Control D Prepare and dilute inoculum to ~5x10^5 CFU/mL D->E F Incubate plate (e.g., 37°C for 24h) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Experimental workflow for Broth Microdilution MIC Assay.

References

Application Notes and Protocols for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the anticancer applications of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. The following application notes and protocols are based on research conducted on structurally similar triazole-pyridine derivatives, which have shown promising anticancer activities. These methodologies and data provide a foundational framework for investigating the potential of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol in cancer research.

Introduction

The 1,2,4-triazole scaffold is a prominent feature in many compounds with a wide range of biological activities, including anticancer properties.[1][2][3][4][5] The incorporation of a pyridine ring into these structures can further enhance their therapeutic potential.[6] This document outlines the potential applications of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol and its analogs in cancer research, drawing upon findings from related compounds. The primary focus is on their cytotoxic effects against various cancer cell lines and the methodologies employed to ascertain these effects.

Quantitative Data Summary

The cytotoxic activity of various triazole-pyridine derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for representative analogous compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 6hA549 (Lung)3.854--
U87 (Glioblastoma)4.151--
HL60 (Leukemia)17.522--
Compound C2MCF-7 (Breast)110.4 (µg/ml)--
WRL68 (Normal)272.8 (µg/ml)--
Complex IVc (Cd²⁺)MCF-7 (Breast)28.45Cisplatin-
MCF-10a (Normal)---
Complex IVe (Zn²⁺)MCF-7 (Breast)52.57Cisplatin-
MCF-10a (Normal)---

Note: The IC50 values for Compound C2 are reported in µg/ml.

Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is unknown, studies on analogous compounds suggest several potential signaling pathways that could be targeted. One prominent mechanism is the induction of apoptosis. Some triazole derivatives have been shown to exert their cytotoxic effects by inducing apoptosis in cancer cells.[7] Another potential target is the p53 tumor suppressor pathway.[1] Certain 1,2,4-triazole-3-thiol derivatives have been designed to inhibit the p53-MDM2 interaction, thereby restoring p53 function.[1]

G Potential Anticancer Mechanisms of Triazole-Pyridine Analogs cluster_0 Triazole-Pyridine Compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes A Triazole-Pyridine Analog B p53-MDM2 Interaction A->B Inhibition C Pro-apoptotic Proteins (e.g., Bax, Bak) A->C Upregulation D Anti-apoptotic Proteins (e.g., Bcl-2) A->D Downregulation E p53 Activation B->E F Apoptosis Induction C->F D->F Inhibition E->F G Cell Cycle Arrest E->G H Inhibition of Proliferation F->H G->H

Caption: Potential signaling pathways affected by triazole-pyridine analogs.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer potential of triazole-pyridine compounds.

Synthesis of Triazole-Pyridine Derivatives

The synthesis of 4-substituted-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiols and their derivatives often involves a multi-step process. A general synthetic scheme is outlined below.

G General Synthesis of Triazole-Pyridine Derivatives A Nicotinohydrazide D Potassium 3-pyridyl-dithiocarbazate A->D B Carbon Disulfide B->D C Potassium Hydroxide C->D F 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol D->F Reflux E Hydrazine Hydrate E->F H Substituted Thioether Derivatives F->H G Substituted Benzyl Halides G->H

Caption: General synthetic route for triazole-pyridine derivatives.

Protocol:

  • Synthesis of Potassium 3-pyridyl-dithiocarbazate:

    • Dissolve nicotinohydrazide in a solution of potassium hydroxide in absolute ethanol.

    • Add carbon disulfide dropwise while stirring in an ice bath.

    • Continue stirring for 12-16 hours at room temperature.

    • Collect the precipitated product by filtration, wash with cold ether, and dry in a vacuum.

  • Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol:

    • Reflux a mixture of potassium 3-pyridyl-dithiocarbazate and hydrazine hydrate in water for 4-6 hours until the evolution of hydrogen sulfide ceases.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid or acetic acid.

    • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like ethanol.

  • Synthesis of Substituted Thioether Derivatives:

    • To a solution of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted benzyl halide.

    • Reflux the mixture for 4-8 hours.

    • Cool the reaction mixture and pour it into crushed ice.

    • Filter the solid product, wash with water, and recrystallize from an appropriate solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

While direct evidence for the anticancer activity of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is currently lacking in published literature, the data from structurally related triazole-pyridine compounds are encouraging. The synthetic protocols and in vitro assays detailed in these application notes provide a solid foundation for researchers to explore the potential of this and other novel triazole derivatives as anticancer agents. Further investigations into their mechanisms of action and in vivo efficacy are warranted.

References

Application Notes and Protocols for Bioactivity Screening of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,2,4-triazole-3-thiol are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] These activities include anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory properties.[4][5][6][7] The unique structural features of the triazole nucleus, such as its dipole character, hydrogen bonding capacity, and stability, allow for high-affinity interactions with biological receptors.[1] The incorporation of a thiol group often enhances the biological potency of the parent triazole derivatives.[1] This document provides a comprehensive experimental framework for evaluating the bioactivity of a specific derivative, 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol, hereafter referred to as "the test compound." The protocols outlined below are designed to be conducted in a controlled laboratory setting to yield quantitative and reproducible data.

Experimental Design and Workflow

The bioactivity screening of the test compound will be conducted in a tiered approach, starting with broad-spectrum in vitro assays and progressing to more specific mechanistic studies for promising activities.

experimental_workflow cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays Anticancer_Screening Anticancer Screening (Cytotoxicity Assay) Dose_Response Dose-Response & IC50/EC50 Determination Anticancer_Screening->Dose_Response If Active Antimicrobial_Screening Antimicrobial Screening (Agar Well Diffusion) MIC_Determination MIC Determination Antimicrobial_Screening->MIC_Determination If Active Anti_inflammatory_Screening Anti-inflammatory Screening (NO Production Assay) COX_Inhibition COX Enzyme Inhibition Assay Anti_inflammatory_Screening->COX_Inhibition If Active Protein_Denaturation Protein Denaturation Assay Anti_inflammatory_Screening->Protein_Denaturation If Active Kinase_Assay Kinase Activity Assay Dose_Response->Kinase_Assay NFkB_Pathway NF-κB Pathway Analysis COX_Inhibition->NFkB_Pathway Test_Compound Test Compound: 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol Test_Compound->Anticancer_Screening Test_Compound->Antimicrobial_Screening Test_Compound->Anti_inflammatory_Screening

Caption: Experimental workflow for the bioactivity screening of the test compound.

Anticancer Activity Evaluation

Many 1,2,4-triazole derivatives have demonstrated significant anticancer properties.[8][9][10] The initial assessment of the test compound's anticancer potential will be determined by its cytotoxicity against a panel of human cancer cell lines.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the test compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), HT-29 (colon))

  • Normal human cell line (e.g., fibroblasts) for selectivity assessment

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity
Cell LineTest Compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)Selectivity Index (Normal/Cancer)
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HeLa (Cervical Cancer)
HT-29 (Colon Cancer)
Normal FibroblastsN/A

Antimicrobial Activity Evaluation

Triazole derivatives are well-established antimicrobial agents.[4][6] The following protocols will determine the test compound's efficacy against a range of pathogenic bacteria and fungi.

Protocol: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are made in the agar, and the test compound is introduced into these wells. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition.

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal strains: Candida albicans, Aspergillus niger

  • Mueller-Hinton Agar (for bacteria), Potato Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Test compound solutions (at a fixed concentration, e.g., 1 mg/mL)

  • Positive controls: Gentamicin (antibacterial), Nystatin (antifungal)

  • Negative control (solvent, e.g., DMSO)

  • Sterile cork borer

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).

  • Plate Preparation: Pour the appropriate agar into sterile petri dishes and allow it to solidify. Spread the microbial inoculum evenly over the surface.

  • Well Creation: Create wells (6 mm diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to the respective wells.

  • Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol quantifies the lowest concentration of the test compound that inhibits visible microbial growth.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion method.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no turbidity (visible growth).

Data Presentation: Antimicrobial Activity
MicroorganismZone of Inhibition (mm)MIC (µg/mL)Positive Control (Zone/MIC)
Staphylococcus aureusGentamicin
Escherichia coliGentamicin
Candida albicansNystatin
Aspergillus nigerNystatin

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of novel compounds is a critical area of drug discovery.[5][11] The following assays will investigate the test compound's ability to modulate key inflammatory pathways.

Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO), a pro-inflammatory mediator. The Griess assay measures the amount of nitrite (a stable product of NO) in the cell culture supernatant. A reduction in nitrite levels indicates potential anti-inflammatory activity.[12]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent

  • Positive control (e.g., Dexamethasone)

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration and calculate the percentage of NO inhibition.

Protocol: Inhibition of Protein Denaturation Assay

Principle: Protein denaturation is a well-documented cause of inflammation.[11] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of BSA.

  • Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.

  • Turbidity Measurement: After cooling, measure the turbidity of the solution at 660 nm.

  • Inhibition Calculation: Calculate the percentage of inhibition of protein denaturation. Aspirin can be used as a positive control.

Data Presentation: Anti-inflammatory Activity
AssayTest Compound IC50 (µM)Positive Control IC50 (µM)
NO Production InhibitionDexamethasone
Inhibition of Protein DenaturationAspirin

Mechanistic Studies: Signaling Pathway Analysis

For compounds showing significant anti-inflammatory activity, further investigation into the underlying mechanism is warranted. The NF-κB signaling pathway is a central regulator of inflammation.[11]

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Test_Compound Test Compound Test_Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes

Caption: The NF-κB signaling pathway and a potential point of inhibition.

A Western blot analysis can be performed to assess the effect of the test compound on the phosphorylation of IκB and the nuclear translocation of NF-κB in LPS-stimulated macrophages. A decrease in IκB phosphorylation and NF-κB in the nucleus would suggest that the test compound exerts its anti-inflammatory effects via this pathway.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial bioactivity screening of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. The tiered approach allows for an efficient evaluation of its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Positive results from these assays will warrant further in-depth mechanistic studies and preclinical evaluation.

References

Application Note: Analytical Methods for the Characterization of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-1227

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. The protocols detailed herein are based on established analytical techniques for structurally related heterocyclic compounds and serve as a robust guide for researchers. Key methods covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques. All quantitative data, derived from analogous compounds, are summarized for reference.

Introduction

4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole class. Triazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities.[1][2] Accurate and thorough analytical characterization is critical to confirm the identity, structure, and purity of the synthesized compound, which are prerequisites for further investigation in drug development and material sciences. This application note outlines standard protocols for its comprehensive characterization.

Physicochemical Properties

The fundamental physicochemical properties of the target compound are summarized below.

PropertyValue
Molecular Formula C₈H₈N₄S
Molecular Weight 192.24 g/mol
Monoisotopic Mass 192.04699 Da
Elemental Composition C: 49.98%, H: 4.19%, N: 29.14%, S: 16.68%
Predicted Appearance White to off-white solid

Spectroscopic Characterization Protocols

Spectroscopic methods are essential for the elucidation of the molecular structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[2][3]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Record the spectra on a 300, 400, or 500 MHz NMR spectrometer.[2][4][5]

  • Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz) Based on analogous structures.[2][4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 - 14.5broad singlet1HSH (thiol proton)
~8.8 - 9.1multiplet2HProtons on Pyridine Ring (ortho to N)
~7.6 - 8.0multiplet2HProtons on Pyridine Ring (meta/para to N)
~3.6singlet3HN-CH₃ (methyl protons)

Expected ¹³C NMR Data (DMSO-d₆, 100 MHz) Based on analogous structures.[4]

Chemical Shift (δ, ppm)Assignment
~163C=S (Thione Carbon)
~150C5 of Triazole Ring
~148-152C atoms of Pyridine Ring (adjacent to N)
~122-137C atoms of Pyridine Ring
~31N-CH₃ (Methyl Carbon)

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on an FTIR spectrometer.[1]

  • Data Acquisition: Scan the sample over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Expected FTIR Data (KBr Pellet) Based on analogous structures.[4][6]

Wavenumber (cm⁻¹)Assignment
~3300 - 3400N-H stretching (if tautomerism occurs)
~2500 - 2600S-H stretching (thiol)
~1600 - 1630C=N stretching (triazole ring)
~1450 - 1590Aromatic C=C stretching (pyridine ring)
~1250 - 1350C-N stretching

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental formula.

Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-MS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.[4]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value to confirm the elemental composition.

Expected HRMS Data

IonCalculated m/zFound m/z
[C₈H₈N₄S + H]⁺193.0542To be determined experimentally

Chromatographic Methods

Chromatographic techniques are vital for assessing the purity of the compound and for monitoring reaction progress.

Protocol: TLC for Purity Assessment

  • Stationary Phase: Use silica gel-coated plates (e.g., Merck F254).[4]

  • Sample Application: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, DCM) and spot it onto the TLC plate.

  • Mobile Phase: Develop the plate in a sealed chamber using an appropriate solvent system. A common system for similar compounds is Dichloromethane:Methanolic Ammonia (e.g., 95:5 v/v).[4]

  • Visualization: Visualize the spots under UV light (254 nm and/or 366 nm) or by staining with iodine vapor.[4]

  • Rƒ Calculation: Calculate the retention factor (Rƒ) to characterize the compound's mobility in the chosen solvent system.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Elution: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound shows maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254-300 nm).[2]

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area to determine the purity of the compound, expressed as a percentage.

Additional Characterization

The melting point is a key physical property that indicates the purity of a crystalline solid.

Protocol: Capillary Method

  • Sample Preparation: Finely powder the dry sample and pack it into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.[5]

  • Measurement: Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, serving as a final confirmation of its empirical formula.

Protocol: CHNS Analysis

  • Instrumentation: Use an automated elemental analyzer.

  • Measurement: Combust a precisely weighed sample (1-3 mg) in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Analysis: Compare the experimentally determined percentages of C, H, N, and S with the theoretical values.[5][6]

Expected Elemental Analysis Data

ElementTheoretical %Found %
Carbon (C)49.98To be determined
Hydrogen (H)4.19To be determined
Nitrogen (N)29.14To be determined
Sulfur (S)16.68To be determined

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical characterization process.

G Overall Analytical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_final Final Product synthesis Synthesized Compound purification Purification (Recrystallization / Chromatography) synthesis->purification purity Purity Assessment (TLC, HPLC, m.p.) purification->purity structure Structural Elucidation (NMR, MS, IR) purity->structure confirmation Compositional Confirmation (HRMS, Elemental Analysis) structure->confirmation final_product Characterized Pure Compound confirmation->final_product

Caption: Workflow for synthesis, purification, and characterization.

G Structural Elucidation Logic cluster_techniques Analytical Techniques cluster_info Information Obtained compound Target Compound 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol nmr NMR ('H & '³C) ms Mass Spec (HRMS) ir FTIR elemental Elemental Analysis nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info ms_info Molecular Weight Elemental Formula ms->ms_info ir_info Functional Groups (SH, C=N, C=C) ir->ir_info elemental_info Elemental Ratios (%C, %H, %N, %S) elemental->elemental_info final_structure Confirmed Structure nmr_info->final_structure Combined Interpretation ms_info->final_structure Combined Interpretation ir_info->final_structure Combined Interpretation elemental_info->final_structure Combined Interpretation

Caption: Relationship between techniques for structural elucidation.

References

Application Notes and Protocols for Assessing the Biological Activity of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing assays for characterizing the biological activity of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. The protocols outlined below are based on the known activities of structurally related triazole-thiol compounds, which frequently exhibit antioxidant, antimicrobial, and enzyme inhibitory properties.

Introduction

4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is a heterocyclic compound containing a triazole ring, a thiol group, and a pyridine moiety. This combination of functional groups suggests a potential for diverse biological activities. The thiol group can participate in redox reactions, making it a candidate for antioxidant activity and interaction with thiol-dependent enzymes. The triazole and pyridine rings are common scaffolds in medicinal chemistry, known to interact with various biological targets. This document details protocols for investigating the antioxidant, antimicrobial, and potential enzyme inhibitory activities of this compound.

Data Presentation

All quantitative data from the following assays should be recorded and summarized for clear comparison.

Table 1: Summary of Antioxidant Activity

Assay TypeMetric4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiolPositive Control (e.g., Ascorbic Acid)
DPPH Radical ScavengingIC₅₀ (µM)
ABTS Radical Cation ScavengingIC₅₀ (µM)

Table 2: Summary of Antimicrobial Activity

Microbial StrainAssay TypeMetric4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiolPositive Control (e.g., Gentamicin)
Staphylococcus aureusBroth MicrodilutionMIC (µg/mL)
Escherichia coliBroth MicrodilutionMIC (µg/mL)
Candida albicansBroth MicrodilutionMIC (µg/mL)
Pseudomonas aeruginosaBroth MicrodilutionMIC (µg/mL)

Table 3: Summary of Thiol Isomerase Inhibition

EnzymeMetric4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiolPositive Control (e.g., Quercetin)
Protein Disulfide Isomerase (PDI)IC₅₀ (µM)

Experimental Protocols

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically.[1][2][3]

Materials:

  • 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of the test compound and ascorbic acid in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[1][4]

Materials:

  • 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and ascorbic acid in the same solvent.

  • In a 96-well plate, add 10 µL of the test compound or ascorbic acid solutions.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of scavenging is calculated as in the DPPH assay.

  • Determine the IC₅₀ value from the dose-response curve.

Antimicrobial Activity Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5][6]

Materials:

  • 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microplates

  • Standard antibiotics (e.g., gentamicin for bacteria, fluconazole for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Protocol:

  • Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound and control antibiotic in the appropriate growth medium to obtain a range of concentrations.

  • Prepare a microbial inoculum and dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the standardized inoculum to each well containing the diluted compounds.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay

Principle: Thiol isomerases catalyze the formation, reduction, and isomerization of disulfide bonds.[7][8][9] An insulin turbidity assay is a common method to measure the reductase activity of PDI. PDI reduces the disulfide bonds in insulin, causing the precipitation of the B-chain, which can be measured as an increase in turbidity.

Materials:

  • 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

  • Human recombinant PDI

  • Insulin from bovine pancreas

  • Dithiothreitol (DTT)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 650 nm

Protocol:

  • Prepare a stock solution of the test compound and a known PDI inhibitor (e.g., quercetin) in DMSO.

  • Prepare a reaction mixture containing phosphate buffer, insulin, and DTT.

  • In a 96-well plate, add various concentrations of the test compound or control inhibitor.

  • Add PDI to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the insulin/DTT mixture to the wells.

  • Immediately monitor the increase in absorbance at 650 nm every minute for 30 minutes at 25°C.

  • The rate of reaction is determined from the linear phase of the turbidity curve.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Visualizations

experimental_workflow_antioxidant cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare DPPH and Test Compound Solutions DPPH2 Mix in 96-well Plate DPPH1->DPPH2 DPPH3 Incubate (30 min, dark) DPPH2->DPPH3 DPPH4 Measure Absorbance at 517 nm DPPH3->DPPH4 ABTS1 Prepare ABTS•+ Solution ABTS2 Dilute ABTS•+ and Prepare Test Compound Solutions ABTS1->ABTS2 ABTS3 Mix in 96-well Plate ABTS2->ABTS3 ABTS4 Incubate (6 min) ABTS3->ABTS4 ABTS5 Measure Absorbance at 734 nm ABTS4->ABTS5 experimental_workflow_antimicrobial start Prepare Stock Solution of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol dilution Serial Dilution in 96-well Plate start->dilution inoculation Add Standardized Microbial Inoculum dilution->inoculation incubation Incubate (24-48h) inoculation->incubation readout Determine MIC (Lowest concentration with no visible growth) incubation->readout signaling_pathway_thiol_isomerase PDI Protein Disulfide Isomerase (PDI) Insulin_red Insulin B-chain (Reduced, precipitates) PDI->Insulin_red reduces DTT_ox DTT (Oxidized) PDI->DTT_ox Insulin_ox Insulin (Oxidized, with disulfide bonds) Insulin_ox->PDI Compound 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol Compound->PDI inhibits DTT_red DTT (Reduced) DTT_red->PDI regenerates

References

Application Notes and Protocols for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties. The specific compound, 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol, belongs to this versatile class of heterocyclic compounds. While direct biological data for this exact molecule is limited in publicly available literature, extensive research on its close structural analogs provides a strong basis for its potential applications in drug design and discovery.

These application notes provide an overview of the potential therapeutic applications of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol based on the activities of its analogs. Detailed protocols for the synthesis and biological evaluation of this compound class are also presented to facilitate further research and development.

Potential Therapeutic Applications

Based on the biological activities of structurally related compounds, 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is a promising candidate for investigation in the following areas:

  • Anticancer Drug Discovery: Pyridine-substituted 1,2,4-triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular pathways involved in cancer cell proliferation and survival.

  • Antimicrobial and Antifungal Agent Development: The triazole ring is a key pharmacophore in many antifungal drugs. Analogs of the target compound have shown potent activity against a range of bacterial and fungal pathogens, suggesting potential for development as novel anti-infective agents.

  • Enzyme Inhibition: The 4-methyl-4H-1,2,4-triazole-3-thiol moiety has been identified in compounds that inhibit various enzymes, such as acetylcholinesterase (AChE) and α-glucosidase. This suggests that 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol could be explored for the treatment of neurodegenerative diseases and diabetes.

Data Presentation: Biological Activities of Analogous Compounds

The following tables summarize the quantitative biological data for compounds structurally related to 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. This data provides a reference for the potential efficacy of the target compound.

Table 1: Anticancer Activity of Pyridine-Substituted 1,2,4-Triazole Analogs

CompoundCancer Cell LineIC50 (µM)Reference
3-(5-(4-Bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine melanoma (B16F10)41.12[1]
3-(5-(4-Chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine melanoma (B16F10)45.23[1]
3-(5-(Benzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine melanoma (B16F10)61.11[1]
4-(4-Chlorophenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneHepG2 (Hepatoma)Not specified, potent activity reported[2]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 17MCF-7 (Breast)0.31[3]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 22Caco-2 (Colon)4.98[3]

Table 2: Antimicrobial and Antifungal Activity of Pyridine-Substituted 1,2,4-Triazole Analogs

CompoundMicroorganismMIC (µg/mL)Reference
4-(4-Hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolS. aureus16[4]
4-(4-Hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolB. subtilis20[4]
4-(4-Bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolE. coli25[4]
4-(4-Bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolS. typhi31[4]
4-(4-Bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolC. albicans24[4]
Hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol hybrid 13M. tuberculosis H37Rv3.99 µM (MIC90)[5]

Table 3: Enzyme Inhibition by 4-Methyl-4H-1,2,4-triazole-3-thiol Analogs

CompoundEnzymeIC50 (µM)Reference
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineAcetylcholinesterase (AChE)0.73 ± 0.54[6][7]
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineButyrylcholinesterase (BChE)0.017 ± 0.53[6][7]
1-(4-toluenesulfonyl)-4-[3-(N-(2,3-dimethylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineα-Glucosidase36.74 ± 1.24[6][7]
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineUrease19.35 ± 1.28[6][7]

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol and its derivatives.

Protocol 1: Synthesis of 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

This protocol is a generalized procedure based on the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Materials:

  • Nicotinic acid hydrazide

  • Methyl isothiocyanate

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of 1-Nicotinoyl-4-methylthiosemicarbazide:

    • Dissolve nicotinic acid hydrazide (1 equivalent) in ethanol in a round-bottom flask.

    • Add methyl isothiocyanate (1 equivalent) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the intermediate thiosemicarbazide.

  • Cyclization to 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol:

    • Suspend the 1-nicotinoyl-4-methylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2M, 1.1 equivalents).

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the solution with dilute hydrochloric acid to a pH of 5-6.

    • Filter the resulting precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the determination of the cytotoxic activity of the compound against a cancer cell line.[1][2]

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2, B16F10)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells in a T-75 flask to about 80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.

    • Count the cells and adjust the density to 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the growth medium. The final concentration of DMSO should be less than 0.5%.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.[4]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic or antifungal agent (e.g., Ciprofloxacin, Fluconazole)

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Resazurin or INT (p-iodonitrotetrazolium violet) solution (optional, for viability indication)

Procedure:

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of the test compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to the 0.5 McFarland standard.

    • Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard drug).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • If a viability indicator like resazurin is used, a color change (e.g., from blue to pink) indicates microbial growth. The MIC is the lowest concentration where no color change is observed.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A Nicotinic acid hydrazide C 1-Nicotinoyl-4-methyl- thiosemicarbazide A->C Ethanol, Reflux B Methyl isothiocyanate B->C D 4-Methyl-5-pyridin-3-yl- 4H-triazole-3-thiol C->D NaOH(aq), Reflux then HCl

Caption: General synthesis scheme for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Postulated Anticancer Signaling Pathway

G Triazole 4-Methyl-5-pyridin-3-yl- 4H-triazole-3-thiol Kinase Protein Kinase (e.g., CDK2) Triazole->Kinase Inhibition Rb Rb Protein Kinase->Rb Phosphorylation (Inhibition) Apoptosis Apoptosis Kinase->Apoptosis Inhibition E2F E2F Rb->E2F Inhibition Proliferation Cell Cycle Progression & Proliferation E2F->Proliferation Activation

Caption: Postulated mechanism of anticancer action via protein kinase inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol, presented in a question-and-answer format.

Question: My reaction yield is very low. What are the possible causes and how can I improve it?

Answer: Low yields in the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can stem from several factors. The primary method for this synthesis is the base-catalyzed intramolecular cyclization of a 1-acyl-4-alkyl-thiosemicarbazide intermediate. Here are some common causes and troubleshooting steps:

  • Incomplete Cyclization: The conversion of the thiosemicarbazide precursor to the triazole ring may be incomplete.

    • Solution: Ensure the reaction is heated sufficiently, typically at reflux, for an adequate duration. Reaction times can vary, so monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. Also, confirm that a strong enough base (e.g., NaOH, KOH) is used in sufficient quantity to drive the cyclization.

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired product.

    • Solution: The choice of reaction conditions is critical. Strongly acidic conditions can favor the formation of 1,3,4-thiadiazole isomers. Ensure the reaction medium is distinctly alkaline.

  • Poor Quality of Starting Materials: Impurities in the starting nicotinic acid hydrazide or methyl isothiocyanate can inhibit the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the precursors by recrystallization or chromatography before use.

Question: I am observing the formation of an isomeric byproduct. How can I identify and minimize it?

Answer: A common isomeric byproduct in the synthesis of 1,2,4-triazoles is the corresponding 1,3,4-thiadiazole.

  • Identification: The two isomers can often be distinguished by their spectroscopic data. For instance, the chemical shifts in ¹H NMR spectra for the protons on the heterocyclic ring will differ.

  • Minimization: The formation of the 1,3,4-thiadiazole isomer is favored under acidic conditions. To selectively synthesize the 1,2,4-triazole, it is essential to maintain alkaline conditions throughout the cyclization step. Use of bases like sodium hydroxide or potassium hydroxide is recommended.

Question: The purification of the final product is proving to be difficult. What purification strategies can I employ?

Answer: The presence of the pyridine ring can make the product relatively polar, which might complicate purification.

  • Recrystallization: This is often the most effective method for purifying crystalline solids. Experiment with different solvent systems. A common choice for similar compounds is ethanol or a mixture of ethanol and water.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is likely to be required. The polarity of the eluent can be gradually increased to achieve good separation.

  • Acid-Base Extraction: The basic nature of the pyridine ring can be exploited. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the desired product can be precipitated by neutralizing the aqueous solution with a base.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol?

A1: The most common and effective method is a two-step process. First, nicotinic acid hydrazide is reacted with methyl isothiocyanate to form the intermediate 1-(nicotinoyl)-4-methylthiosemicarbazide. This intermediate is then cyclized in an alkaline medium, such as an aqueous solution of sodium hydroxide, under reflux to yield the final product.

Q2: What are the key reaction parameters to control during the synthesis?

A2: The most critical parameters are:

  • pH of the cyclization step: As mentioned, alkaline conditions are necessary to favor the formation of the 1,2,4-triazole ring.

  • Reaction Temperature: The cyclization step typically requires heating to reflux to proceed at a reasonable rate.

  • Reaction Time: The reaction should be monitored by TLC to determine the point of completion and to avoid potential degradation of the product with prolonged heating.

Q3: How can I confirm the structure of the synthesized 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol?

A3: The structure of the final compound should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: To identify the protons of the methyl group, the pyridine ring, and the thiol group (which may exchange with D₂O).

  • ¹³C NMR: To confirm the number and types of carbon atoms in the molecule.

  • FT-IR: To identify characteristic functional groups, such as the C=N and C=S bonds of the triazole-thiol ring.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Quantitative Data from Analogous Syntheses

The following table summarizes yields for structurally related 4,5-disubstituted-4H-1,2,4-triazole-3-thiols to provide a general expectation for the synthesis.

CompoundYield (%)Reference
5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol72[1]
5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol79[1]
4-Cyclohexyl-5-(2-pyridyl)-4H-1,2,4-triazole-3-thione75.4[2]
5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (from thiosemicarbazide)51-75[3]

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 1-(nicotinoyl)-4-methylthiosemicarbazide

  • In a round-bottom flask, dissolve nicotinic acid hydrazide in a suitable solvent such as ethanol.

  • Add an equimolar amount of methyl isothiocyanate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

  • Suspend the 1-(nicotinoyl)-4-methylthiosemicarbazide obtained in the previous step in an aqueous solution of sodium hydroxide (e.g., 8-10%).

  • Heat the mixture to reflux with stirring for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., HCl) to a neutral or slightly acidic pH to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Visualizing the Workflow and Troubleshooting

To further aid in your experimental work, the following diagrams illustrate the general experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Triazole Cyclization start Nicotinic Acid Hydrazide + Methyl Isothiocyanate reflux Reflux in Ethanol start->reflux React filter1 Filter and Wash reflux->filter1 Cool intermediate 1-(nicotinoyl)-4- methylthiosemicarbazide filter1->intermediate cyclization Reflux in aq. NaOH intermediate->cyclization acidify Cool and Acidify cyclization->acidify filter2 Filter and Wash acidify->filter2 purify Recrystallize filter2->purify final_product 4-Methyl-5-pyridin-3-yl- 4H-triazole-3-thiol purify->final_product

Caption: A generalized experimental workflow for the synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

troubleshooting_tree start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issues? start->impurity no incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn yes purification_issue Purification Difficulty? impurity->purification_issue no check_isomer Check for 1,3,4-thiadiazole isomer. impurity->check_isomer yes recrystallize Try Recrystallization (e.g., from Ethanol) purification_issue->recrystallize yes solution_incomplete_rxn Increase reflux time/temp. Check base concentration. incomplete_rxn->solution_incomplete_rxn yes side_reaction Side Reaction? incomplete_rxn->side_reaction no solution_side_reaction Ensure alkaline conditions. Avoid strong acids. side_reaction->solution_side_reaction yes poor_reagents Poor Reagents? side_reaction->poor_reagents no solution_poor_reagents Purify starting materials. poor_reagents->solution_poor_reagents yes column_chrom Use Column Chromatography (polar eluent) recrystallize->column_chrom If fails acid_base_ext Perform Acid-Base Extraction column_chrom->acid_base_ext If fails

Caption: A troubleshooting decision tree for common issues in the synthesis.

References

Technical Support Center: Synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Thiosemicarbazide Intermediate

  • Question: I am not getting a good yield for the intermediate, N-methyl-2-(nicotinoyl)hydrazine-1-carbothioamide. What could be the issue?

  • Answer: A low yield of the thiosemicarbazide intermediate can stem from several factors. Firstly, the purity of the starting materials, nicotinic acid hydrazide and methyl isothiocyanate, is crucial. Ensure they are free from contaminants. Secondly, the reaction temperature plays a significant role. The reaction is typically carried out at or below room temperature to avoid side reactions. Lastly, the choice of solvent can impact the reaction efficiency. Ethanol or methanol are commonly used, and ensuring anhydrous conditions can be beneficial.

Issue 2: Difficulty in Cyclization to the Triazole Ring

  • Question: The cyclization of the thiosemicarbazide intermediate to form the triazole ring is not proceeding as expected. What are the common reasons for this?

  • Answer: Incomplete cyclization is a frequent challenge. The strength of the alkaline medium is a critical factor; an 8-10% aqueous solution of sodium hydroxide or potassium hydroxide is generally effective.[1] Insufficient heating can also lead to a sluggish reaction. The reaction mixture should be refluxed for an adequate amount of time, typically monitored by Thin Layer Chromatography (TLC).[2] Finally, the presence of water can influence the reaction; while an aqueous alkaline solution is used, excessive water might hinder the reaction in some cases.

Issue 3: Formation of Impurities and Side Products

  • Question: I am observing significant impurities in my final product. What are the likely side reactions, and how can I minimize them?

  • Answer: The formation of side products can diminish the yield and complicate purification. One common side reaction is the oxidation of the thiol group. To mitigate this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Another potential issue is the formation of isomeric products. The reaction conditions, particularly the pH and temperature during cyclization, should be carefully controlled to favor the desired isomer. Purification by recrystallization from a suitable solvent, such as ethanol, is often necessary to remove impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol?

A1: The most common synthetic pathway involves a two-step process. The first step is the reaction of nicotinic acid hydrazide with methyl isothiocyanate to form the corresponding thiosemicarbazide intermediate. The second step is the base-catalyzed intramolecular cyclization of this intermediate to yield the final product, 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable solvent system for the mobile phase should be determined experimentally.

Q3: What are the recommended purification methods for the final product?

A3: Recrystallization is the most common and effective method for purifying 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. Ethanol is a frequently used solvent for this purpose.[3] The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly, leading to the formation of pure crystals.

Q4: Are there alternative synthetic routes available?

A4: Yes, an alternative route involves the initial conversion of nicotinic acid hydrazide to 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol by reacting it with carbon disulfide in the presence of a base. This intermediate is then treated with hydrazine hydrate to yield the triazole-thiol.[2]

Data Presentation

Table 1: Summary of Reaction Conditions for Thiosemicarbazide Formation

ParameterRecommended ConditionNotes
Reactants Nicotinic acid hydrazide, Methyl isothiocyanateHigh purity is essential.
Solvent Ethanol or MethanolAnhydrous conditions are preferred.
Temperature Room TemperatureAvoid excessive heating to prevent side reactions.
Reaction Time 2-4 hoursMonitor progress by TLC.

Table 2: Summary of Reaction Conditions for Triazole Cyclization

ParameterRecommended ConditionNotes
Reactant N-methyl-2-(nicotinoyl)hydrazine-1-carbothioamideEnsure it is dry and pure.
Base 8-10% aq. NaOH or KOHThe concentration of the base is critical.[1]
Temperature RefluxEnsure consistent and adequate heating.
Reaction Time 4-6 hoursMonitor progress by TLC until the starting material is consumed.[2]

Experimental Protocols

Protocol 1: Synthesis of N-methyl-2-(nicotinoyl)hydrazine-1-carbothioamide (Intermediate)

  • In a round-bottom flask, dissolve nicotinic acid hydrazide (1 equivalent) in ethanol.

  • To this solution, add methyl isothiocyanate (1 equivalent) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

Protocol 2: Synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol (Final Product)

  • Suspend the N-methyl-2-(nicotinoyl)hydrazine-1-carbothioamide intermediate (1 equivalent) in an 8% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain it for 4-6 hours.

  • Monitor the completion of the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization A Nicotinic Acid Hydrazide C Reaction in Ethanol A->C B Methyl Isothiocyanate B->C D N-methyl-2-(nicotinoyl)hydrazine-1-carbothioamide C->D E Thiosemicarbazide Intermediate F Reflux in aq. NaOH E->F G 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol F->G

Caption: Synthetic workflow for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Troubleshooting_Yield Start Low Yield Issue Q1 Which step has low yield? Start->Q1 Step1 Thiosemicarbazide Formation Q1->Step1 Step 1 Step2 Cyclization Q1->Step2 Step 2 Cause1A Impure Reactants Step1->Cause1A Cause1B Incorrect Temperature Step1->Cause1B Cause2A Weak Base Step2->Cause2A Cause2B Insufficient Heating Step2->Cause2B Solution1A Purify Starting Materials Cause1A->Solution1A Solution1B Maintain Room Temperature Cause1B->Solution1B Solution2A Use 8-10% aq. NaOH/KOH Cause2A->Solution2A Solution2B Ensure Proper Reflux Cause2B->Solution2B

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Synthesis of 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol?

A1: The most common and established method is a two-step synthesis. The first step involves the reaction of nicotinic acid hydrazide with methyl isothiocyanate to form the intermediate N-methyl-N'-(nicotinoyl)thiosemicarbazide. The second step is the base-catalyzed intramolecular cyclization of this thiosemicarbazide intermediate to yield the final product.

Q2: I observe a broad singlet peak around 13-14 ppm in the 1H NMR spectrum of my final product. Is this an impurity?

A2: No, this is not an impurity. It is the characteristic signal of the thiol proton (-SH) of the desired product. The significant downfield shift is due to the compound existing predominantly in the thione tautomeric form in solution, where the proton is on a nitrogen atom (N-H).[1] This peak is a strong indicator of the successful synthesis of the target molecule.

Q3: My reaction yield is consistently low. What are the potential reasons?

A3: Low yields can be attributed to several factors. Incomplete formation of the thiosemicarbazide intermediate, incomplete cyclization, or the formation of side products are the most common causes. Reaction conditions such as temperature, reaction time, and the choice of base are critical for maximizing the yield.

Q4: What are the most likely side products in this synthesis?

A4: A potential major side product is the isomeric 1,3,4-thiadiazole, specifically 5-pyridin-3-yl-N-methyl-1,3,4-thiadiazol-2-amine. This can form during the cyclization step, particularly under acidic conditions or with certain dehydrating agents.[2] Another common issue is the presence of unreacted N-methyl-N'-(nicotinoyl)thiosemicarbazide due to incomplete cyclization.

Q5: How can I purify the final product?

A5: Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is typically the most effective method for purifying 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. If significant amounts of the thiosemicarbazide intermediate or other impurities are present, column chromatography may be necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield of Final Product 1. Incomplete formation of the thiosemicarbazide intermediate. 2. Ineffective cyclization conditions (e.g., base is not strong enough, temperature is too low). 3. Degradation of starting materials or product.1. Ensure equimolar amounts of nicotinic acid hydrazide and methyl isothiocyanate are used. Monitor the formation of the intermediate by TLC. 2. Use a stronger base (e.g., 2N NaOH) and ensure the reaction is refluxed for a sufficient amount of time (typically 2-4 hours).[3] 3. Avoid excessively high temperatures or prolonged reaction times beyond what is recommended in the protocol.
Presence of a Major Byproduct 1. Formation of the isomeric 1,3,4-thiadiazole. 2. Unreacted thiosemicarbazide intermediate.1. Ensure the cyclization is performed under basic conditions. Acidic conditions can favor the formation of the thiadiazole isomer.[2][4] 2. Increase the reaction time or temperature of the cyclization step. Ensure the base is of the correct concentration and is not degraded.
Difficulty in Product Isolation/Precipitation 1. The product is soluble in the reaction mixture. 2. Insufficient acidification after cyclization.1. After cooling the reaction mixture, if no precipitate forms, try adding cold water to induce precipitation. 2. Carefully acidify the reaction mixture with an appropriate acid (e.g., HCl or acetic acid) to a pH of approximately 5-6 to precipitate the product.[3]
Broad or Distorted NMR Signals 1. Presence of tautomers (thione-thiol). 2. Paramagnetic impurities.1. This is a characteristic of the product and not necessarily an issue. The broad -SH peak is expected.[1] 2. If other signals are also broad, consider purifying the sample again via recrystallization.

Experimental Protocol

Step 1: Synthesis of N-methyl-N'-(nicotinoyl)thiosemicarbazide

  • In a round-bottom flask, dissolve nicotinic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Add methyl isothiocyanate (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated N-methyl-N'-(nicotinoyl)thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

  • To a solution of N-methyl-N'-(nicotinoyl)thiosemicarbazide (1 equivalent) in aqueous sodium hydroxide (e.g., 2N NaOH), heat the mixture to reflux for 3-4 hours.[3]

  • The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution with dilute hydrochloric acid or acetic acid to a pH of approximately 5-6.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Visualizations

Synthesis_Pathway Nicotinic acid hydrazide Nicotinic acid hydrazide Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate Nicotinic acid hydrazide->Thiosemicarbazide Intermediate + Methyl isothiocyanate Methyl isothiocyanate Methyl isothiocyanate->Thiosemicarbazide Intermediate Reflux in EtOH Target Product Target Product Thiosemicarbazide Intermediate->Target Product Base (e.g., NaOH) Reflux

Caption: Synthetic pathway for 4-Methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Caption: Influence of reaction medium on cyclization outcome.

Troubleshooting_Workflow start Low Yield or Impure Product check_intermediate Check for unreacted thiosemicarbazide intermediate start->check_intermediate increase_cyclization Increase cyclization time/temperature or use stronger base check_intermediate->increase_cyclization Yes check_byproduct Analyze for 1,3,4-thiadiazole byproduct check_intermediate->check_byproduct No purify Recrystallize or use column chromatography increase_cyclization->purify verify_conditions Ensure cyclization is under basic conditions check_byproduct->verify_conditions Yes check_byproduct->purify No verify_conditions->purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: I am experiencing very low or no yield of the nicotinohydrazide (Intermediate I). What are the possible causes and solutions?

A1: Low yield in the formation of nicotinohydrazide from nicotinic acid or its ester is a common issue. Here are some potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction of a carboxylic acid with hydrazine hydrate often requires elevated temperatures and sufficient time to go to completion. Ensure you are refluxing the reaction mixture for the recommended duration (typically 3-4 hours or longer).[1] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.

  • Water Removal: If starting from nicotinic acid, the removal of water formed during the reaction can drive the equilibrium towards the product. While some procedures use an excess of hydrazine hydrate, azeotropic removal of water with a solvent like toluene can be effective.[2]

  • Purity of Starting Materials: Ensure the nicotinic acid or its ester and hydrazine hydrate are of high purity. Impurities can interfere with the reaction.

  • Alternative Starting Material: Using an ester of nicotinic acid (e.g., methyl nicotinate or ethyl nicotinate) can sometimes lead to cleaner reactions and higher yields of the hydrazide.[1]

Q2: The formation of the thiosemicarbazide intermediate (Intermediate II) is resulting in a complex mixture of products. How can I improve the selectivity?

A2: The reaction between nicotinohydrazide and methyl isothiocyanate should be relatively clean. A complex reaction mixture might suggest side reactions.

  • Reaction Temperature: This reaction is typically carried out at room temperature or with gentle heating.[3] High temperatures can lead to the decomposition of the isothiocyanate or the product.

  • Solvent Choice: Ethanol is a commonly used solvent for this reaction.[4] Ensure the nicotinohydrazide is fully dissolved before adding the methyl isothiocyanate.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of methyl isothiocyanate to ensure complete conversion of the hydrazide. A large excess may lead to side products.

Q3: The final cyclization step to form the triazole-thiol is not working, or the yield is very low. What are the critical parameters for this step?

A3: The base-catalyzed cyclization of the thiosemicarbazide is a critical step. Several factors can influence its success:

  • Choice and Concentration of Base: Strong bases like sodium hydroxide or potassium hydroxide are typically used.[5] The concentration of the base is also important; 2N NaOH is often cited. Using a weaker base or incorrect concentration may not be sufficient to promote cyclization.

  • Reaction Temperature and Time: This reaction is usually performed under reflux conditions for several hours (4-12 hours).[5][6] Insufficient heating or reaction time will lead to incomplete conversion. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up Procedure: After cooling the reaction mixture, acidification is necessary to precipitate the triazole-thiol product.[5] Careful adjustment of the pH with an acid like HCl is required. The product may be soluble in a highly acidic or basic solution, so careful pH control is essential for maximizing precipitation.

Q4: I am having difficulty purifying the final product, 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. What purification methods are recommended?

A4: Purification can be challenging due to the polar nature of the triazole-thiol.

  • Recrystallization: This is the most common method for purifying 1,2,4-triazole-3-thiols.[5][6] Ethanol or an ethanol-water mixture is often a suitable solvent system. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane with a gradient of the more polar solvent, will likely be required.

  • Washing: Before recrystallization, washing the crude solid with cold water can help remove inorganic salts from the work-up.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol?

A1: A common and effective strategy involves a three-step synthesis:

  • Hydrazinolysis: Conversion of nicotinic acid or its ester to nicotinohydrazide (Intermediate I) using hydrazine hydrate.[1][2]

  • Thiosemicarbazide Formation: Reaction of nicotinohydrazide with methyl isothiocyanate to yield 1-(nicotinoyl)-4-methylthiosemicarbazide (Intermediate II).[4]

  • Cyclization: Base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate to form the desired 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.[5]

Q2: How can I monitor the progress of each reaction step?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reactions. Use a suitable mobile phase that gives good separation between the starting material and the product. For example, a mixture of ethyl acetate and hexane or dichloromethane and methanol can be effective. Staining with iodine or visualization under UV light can be used to see the spots.

Q3: Can I use a different base for the final cyclization step?

A3: While sodium hydroxide and potassium hydroxide are most commonly reported, other bases like sodium methoxide or potassium carbonate in a suitable solvent could potentially be used. However, the reaction conditions, such as temperature and time, may need to be re-optimized. Strong bases are generally required for efficient cyclization.[5][7]

Q4: What are the expected spectroscopic characteristics of the final product?

A4: The final product, 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol, is expected to exhibit the following spectroscopic features:

  • ¹H NMR: A broad singlet in the region of 13-14 ppm corresponding to the thiol (-SH) proton, which exists in equilibrium with its thione tautomer.[3][8] Signals for the methyl group and the protons on the pyridine ring will also be present.

  • ¹³C NMR: A signal for the C=S carbon in the thione tautomer, in addition to carbons of the methyl group and the pyridine ring.

  • FT-IR: Absorption bands for N-H stretching (from the thione tautomer), C=N stretching, and C=S stretching.[3]

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions should be taken:

  • Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl isothiocyanate is a lachrymator and is toxic. It should also be handled in a fume hood with proper PPE.

  • Strong bases like NaOH and KOH are corrosive. Avoid contact with skin and eyes.

  • The reactions may involve flammable solvents like ethanol. Ensure there are no ignition sources nearby when performing refluxing steps.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 1,2,4-Triazole-3-thiols

StepReactantsSolventBaseTemperatureTime (h)Typical Yield (%)Reference
HydrazinolysisCarboxylic Acid/Ester, Hydrazine HydrateEthanol/Butanol-Reflux3-470-90[1][9]
Thiosemicarbazide FormationHydrazide, IsothiocyanateEthanol-Room Temp/Reflux385-95[4][10]
CyclizationThiosemicarbazideAqueous NaOH/KOHNaOH/KOHReflux4-1260-80[5][6]

Experimental Protocols

Protocol 1: Synthesis of Nicotinohydrazide (Intermediate I)

  • To a solution of methyl nicotinate (1 equiv.) in ethanol, add hydrazine hydrate (3 equiv.).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to obtain nicotinohydrazide.

Protocol 2: Synthesis of 1-(nicotinoyl)-4-methylthiosemicarbazide (Intermediate II)

  • Dissolve nicotinohydrazide (1 equiv.) in ethanol.

  • To this solution, add methyl isothiocyanate (1.1 equiv.) dropwise while stirring.

  • Reflux the mixture for 3 hours.

  • Monitor the reaction by TLC.

  • After cooling, the solid product that precipitates is filtered, washed with cold ethanol, and dried.

Protocol 3: Synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol (Final Product)

  • Suspend 1-(nicotinoyl)-4-methylthiosemicarbazide (1 equiv.) in an aqueous solution of sodium hydroxide (2N).

  • Reflux the mixture for 6-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution with dilute hydrochloric acid to pH 5-6.

  • The precipitate formed is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the pure 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Visualizations

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Thiosemicarbazide Formation cluster_2 Step 3: Cyclization cluster_3 Purification start Nicotinic Acid / Ester hydrazide Nicotinohydrazide (Intermediate I) start->hydrazide Hydrazine Hydrate, Reflux thiosemicarbazide 1-(nicotinoyl)-4-methyl- thiosemicarbazide (Intermediate II) hydrazide->thiosemicarbazide Methyl Isothiocyanate, Reflux product 4-Methyl-5-pyridin-3-yl- 4H-triazole-3-thiol thiosemicarbazide->product NaOH, Reflux purified_product Pure Product product->purified_product Recrystallization

Caption: Synthetic workflow for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

G start Low yield in cyclization step check_base Is the concentration and amount of base correct? start->check_base check_temp_time Was the reaction refluxed for a sufficient time? check_base->check_temp_time Yes solution_base Use 2N NaOH or KOH and ensure stoichiometric amount. check_base->solution_base No check_workup Was the pH carefully adjusted during work-up? check_temp_time->check_workup Yes solution_temp_time Increase reflux time and monitor by TLC. check_temp_time->solution_temp_time No solution_workup Carefully adjust pH to 5-6 to ensure precipitation. check_workup->solution_workup No end Improved Yield check_workup->end Yes solution_base->end solution_temp_time->end solution_workup->end

Caption: Troubleshooting decision tree for low yield in the cyclization step.

References

Technical Support Center: Purification of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol?

The main challenges in purifying 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol stem from its inherent chemical properties. The molecule contains a basic pyridine ring and an acidic thiol group, making it a polar compound with potential for strong interactions. Key challenges include:

  • High Polarity: Can lead to difficulties in elution during column chromatography and finding a suitable solvent for recrystallization.

  • Tautomerism: The thiol group can exist in equilibrium with its thione tautomer, which can affect its chromatographic behavior.

  • Potential for Strong Adsorption: The basic nitrogen of the pyridine ring can interact strongly with acidic silica gel, a common stationary phase in column chromatography, leading to peak tailing or irreversible adsorption.[1]

  • Solubility Issues: Finding a single solvent that provides good solubility at high temperatures but poor solubility at low temperatures for effective recrystallization can be challenging.

Q2: My compound is streaking or not moving from the baseline during silica gel column chromatography. What can I do?

This is a common issue for polar, nitrogen-containing compounds like 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol on silica gel. Silica gel is acidic and can strongly interact with the basic pyridine moiety, causing streaking or retention.[1][2]

Troubleshooting Steps:

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. A common solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[3] You can try increasing the percentage of methanol.

  • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent.[1]

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system.

    • Ammonia in Methanol: Use a solution of 1-10% ammonia in methanol as your polar co-solvent with DCM.[3]

  • Switch to a Different Stationary Phase:

    • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for basic compounds.[2]

    • Reversed-Phase Chromatography (C18): If the compound is still difficult to purify, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) might be effective.[1][4]

Q3: I am having trouble recrystallizing my compound. What solvent systems should I try?

Finding the right recrystallization solvent is crucial for obtaining a high-purity product. The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] For polar compounds like this triazole-thiol, common solvents to screen are:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetonitrile

  • Ethyl Acetate

  • Mixtures such as Ethanol/Water, Methanol/Water, or DCM/Hexane.

For similar triazole derivatives, hot ethanol has been successfully used for recrystallization.[6][7]

Troubleshooting Recrystallization:

  • Low Recovery: If you have low recovery, you may be using too much solvent.[5] Try using the minimum amount of hot solvent to dissolve the compound. You can also try to recover a second crop of crystals by concentrating the mother liquor.[5]

  • Oiling Out: If the compound "oils out" instead of crystallizing, it means the melting point of your compound is lower than the boiling point of your solvent.[5] Try a lower boiling point solvent or a solvent mixture.

  • No Crystals Form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to induce crystallization.[5]

Troubleshooting Guides

Guide 1: Column Chromatography Purification

This guide provides a systematic approach to troubleshooting common issues during the column chromatography purification of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Problem: Poor separation, streaking, or compound retention on a silica gel column.

Workflow for Troubleshooting:

A Start: Poor Separation on Silica Gel B Increase Eluent Polarity (e.g., higher % MeOH in DCM) A->B C Did separation improve? B->C D Add Basic Modifier to Eluent (0.5-2% TEA or NH4OH) C->D No J Optimize Gradient and Fraction Collection C->J Yes E Did streaking/retention resolve? D->E F Switch Stationary Phase E->F No E->J Yes G Use Neutral/Basic Alumina F->G H Use Reversed-Phase (C18) Silica F->H I Successful Purification G->I H->I J->I

Caption: Troubleshooting workflow for column chromatography.

Guide 2: Recrystallization Purification

This guide outlines steps to address common problems encountered during the recrystallization of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Problem: Low yield, no crystal formation, or "oiling out".

Logical Flow for Troubleshooting:

start Start: Recrystallization Issue issue What is the issue? start->issue low_yield Low Yield issue->low_yield Low Yield no_crystals No Crystals Form issue->no_crystals No Crystals oiling_out Compound Oils Out issue->oiling_out Oiling Out solve_low_yield Use minimum hot solvent. Concentrate mother liquor for 2nd crop. low_yield->solve_low_yield solve_no_crystals Induce crystallization: - Scratch flask interior - Add seed crystal no_crystals->solve_no_crystals solve_oiling_out Use a lower boiling point solvent or a solvent mixture. oiling_out->solve_oiling_out end Successful Recrystallization solve_low_yield->end solve_no_crystals->end solve_oiling_out->end

Caption: Troubleshooting guide for recrystallization.

Data Presentation

CompoundSolventSolubilityReference
4-Methyl-4H-1,2,4-triazole-3-thiolAcetone2.5%, clear[8]
4-Methyl-4H-1,2,4-triazole-3-thiolPyridine10%, clear[8]
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiolPyridine10%, clear

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier

Objective: To purify 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol using silica gel column chromatography with a basic modifier to prevent peak tailing.

Materials:

  • Crude 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by TLC. Start with a mobile phase of 95:5 DCM:MeOH. To a separate developing chamber, add the same solvent system with 1% TEA. Compare the Rf values and spot shapes. The ideal system should give an Rf of ~0.3 for the desired compound with a symmetrical spot.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (without the basic modifier initially for wet packing). Pour the slurry into the column and allow it to pack under gravity or gentle pressure.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or DCM. If solubility is low, adsorb the compound onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase containing the basic modifier (e.g., 1% TEA). A gradient elution may be necessary, starting with a less polar mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

Objective: To purify 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol by recrystallization.

Materials:

  • Crude 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

stability issues of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol in solution. The information is compiled from literature on structurally related triazole-thiol compounds and general principles of chemical stability.

Troubleshooting Guides

This section addresses common issues encountered during the handling and storage of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol solutions.

Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis Over Time

  • Question: I prepared a solution of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol in a buffered solution for my assay. After a short period, I observe new, unexpected peaks in my chromatogram. What could be the cause?

  • Answer: The appearance of new peaks suggests potential degradation of the compound. Triazole-thiols can be susceptible to degradation under certain conditions. The primary cause is likely oxidation of the thiol group, leading to the formation of disulfide dimers or other oxidation products. The stability can also be affected by the pH, temperature, and light exposure of the solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of the compound immediately before use.

  • Control Storage Conditions: If storage is necessary, keep solutions at low temperatures (2-8°C or -20°C) and protected from light.

  • Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

  • Consider Antioxidants: For longer-term storage, the addition of a small amount of an antioxidant may be beneficial, but this should be validated to ensure it does not interfere with your assay.

  • pH Control: Maintain the pH of the solution in the neutral to slightly acidic range (pH 5-7), as harsh acidic or basic conditions can promote degradation.

Issue 2: Inconsistent Assay Results

  • Question: I am observing high variability in my experimental results using a solution of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol that was prepared earlier. Could this be related to compound stability?

  • Answer: Yes, inconsistent results are a common consequence of compound degradation. As the parent compound degrades, its effective concentration decreases, leading to variability in biological or chemical assays.

Troubleshooting Steps:

  • Implement a Strict Solution Preparation Protocol: Ensure that solutions are prepared consistently and used within a defined timeframe.

  • Perform a Quick Stability Check: Before starting a large experiment, run a quick HPLC or LC-MS analysis on your stock solution to confirm the compound's integrity.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot stock solutions into single-use volumes.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,4-triazole ring?

A1: The 1,2,4-triazole ring is a robust aromatic heterocyclic system, which imparts significant stability to the molecule.[1] Generally, these structures are resistant to cleavage under mild acidic or basic conditions.[1]

Q2: What is the most labile part of the 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol molecule?

A2: The thiol (-SH) group is the most reactive and susceptible part of the molecule. It exists in a tautomeric equilibrium with the thione (C=S) form. This thiol group is prone to oxidation, which can lead to the formation of disulfide bridges with another molecule of the compound or with other thiol-containing molecules in the solution.

Q3: What are the likely degradation products of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol in solution?

A3: The most probable degradation product is the corresponding disulfide dimer, formed by the oxidation of the thiol groups of two molecules. Other potential degradation pathways could involve further oxidation of the sulfur atom or reactions involving the pyridine ring under harsh conditions.

Q4: What solvents are recommended for dissolving 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol?

A4: Based on studies of similar triazole-thiol derivatives, solubility is often achieved in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] For aqueous solutions, it is often necessary to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute with the aqueous buffer. Always check the solubility of your specific batch.

Q5: Are there any known biological pathways associated with this compound?

A5: While specific signaling pathway involvement for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is not extensively documented, various derivatives of 1,2,4-triazole have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3] Some triazole-containing compounds have been investigated as inhibitors of signaling pathways like NF-κB, which is crucial in cancer cell proliferation.[4]

Quantitative Data Summary

Due to the lack of specific quantitative stability data for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol in the public domain, a generalized table is provided below to guide stability study design. Researchers should generate their own data following a similar structure.

Table 1: Hypothetical Stability of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol in a 10% DMSO/Phosphate Buffer (pH 7.4) Solution

Storage ConditionTime Point% Parent Compound Remaining (Hypothetical)Observations
2-8°C, Protected from Light24 hours>98%Minor new peak observed in HPLC.
7 days~90%Noticeable increase in degradation product peak.
Room Temperature (~25°C), Exposed to Light24 hours~90%Significant degradation observed.
7 days<70%Multiple degradation peaks present.
-20°C, Protected from Light1 month>95%Minimal degradation.
3 months~92%Slight increase in degradation product.

Experimental Protocols

Protocol 1: General Procedure for Solution Stability Assessment using HPLC

This protocol outlines a general method for assessing the stability of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol in a given solution.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

    • Dissolve the compound in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired buffer or solvent system to the final working concentration.

    • Prepare multiple identical aliquots of the test solution in appropriate vials.

  • Storage Conditions:

    • Store the aliquots under various conditions to be tested (e.g., 2-8°C, room temperature, -20°C, with and without light protection).

  • HPLC Analysis:

    • Analyze one aliquot immediately after preparation (T=0) to establish the initial purity and peak area.

    • At specified time intervals (e.g., 24h, 48h, 7 days, etc.), retrieve an aliquot from each storage condition.

    • Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point for such compounds.

    • Monitor the chromatograms at a suitable UV wavelength.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Identify and quantify any major degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) prep_test Dilute to Working Concentration in Test Buffer prep_stock->prep_test storage_conditions Aliquot and Store under Different Conditions (Temp, Light) prep_test->storage_conditions hplc_t0 HPLC Analysis at T=0 hplc_tn HPLC Analysis at Subsequent Time Points storage_conditions->hplc_tn data_analysis Calculate % Remaining Compound Identify Degradants hplc_tn->data_analysis

Caption: Experimental workflow for assessing the solution stability of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

potential_degradation_pathway compound 4-Methyl-5-pyridin-3-yl- 4H-triazole-3-thiol disulfide Disulfide Dimer compound->disulfide Oxidation oxidizing_agent Oxidizing Agent (e.g., O2) oxidizing_agent->disulfide

Caption: A potential degradation pathway for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol in solution.

hypothetical_signaling_pathway cluster_cell Cellular Response stimulus Pro-inflammatory Stimulus nfkb_activation NF-κB Activation stimulus->nfkb_activation gene_expression Gene Expression (Inflammation, Proliferation) nfkb_activation->gene_expression compound 4-Methyl-5-pyridin-3-yl- 4H-triazole-3-thiol (or derivative) compound->nfkb_activation Inhibition

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect of a triazole-thiol derivative on NF-κB activation.

References

Technical Support Center: Spectroscopic Analysis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic features for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol?

A1: Based on analogous compounds, the expected spectroscopic data is summarized below. Significant deviations from these values may indicate impurities, degradation, or incorrect compound identity.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~13.5 - 14.5Singlet (broad)1HSH (thiol)
~8.9 - 9.1Singlet1HH2 (pyridin-3-yl)
~8.5 - 8.7Doublet1HH6 (pyridin-3-yl)
~7.9 - 8.1Doublet of triplets1HH4 (pyridin-3-yl)
~7.4 - 7.6Doublet of doublets1HH5 (pyridin-3-yl)
~3.6 - 3.8Singlet3HN-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165 - 168C=S (thione tautomer)
~150 - 153C5 (triazole)
~148 - 151C2 & C6 (pyridin-3-yl)
~135 - 138C4 (pyridin-3-yl)
~128 - 131C3 (pyridin-3-yl)
~123 - 126C5 (pyridin-3-yl)
~30 - 33N-CH₃

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)Functional Group
~2550 - 2600S-H stretch (thiol)
~3100 - 3000C-H stretch (aromatic)
~2950 - 2850C-H stretch (aliphatic)
~1600 - 1620C=N stretch (triazole ring)
~1570 - 1590C=C stretch (pyridine ring)
~1300 - 1350C-N stretch

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zIon
~193.06[M+H]⁺
~215.04[M+Na]⁺

Q2: My ¹H NMR spectrum shows a broad singlet around 13-14 ppm, but its integration is less than one proton. What could be the issue?

A2: This broad singlet corresponds to the acidic thiol proton. Its integration can be affected by the presence of water in the NMR solvent (DMSO-d₆), which can lead to proton exchange. Ensure you are using a freshly opened or properly dried solvent.

Q3: I am not observing the S-H stretching band in my IR spectrum. Why?

A3: The S-H stretching band is often weak and can be broad.[1][2] If the compound exists predominantly in its thione tautomeric form, the S-H band will be absent, and a strong C=S stretching band will be observed around 1100-1250 cm⁻¹.[1]

Q4: My mass spectrum shows a peak at an m/z value corresponding to the dimer of my compound. Is this normal?

A4: Dimerization through disulfide bond formation is a possibility for thiol-containing compounds, especially if the sample has been exposed to oxidizing conditions. This would result in a peak at approximately m/z 385 for the [2M+H]⁺ ion.

Troubleshooting Guides

Problem 1: Unexpected Peaks in the ¹H NMR Spectrum

Symptoms:

  • Additional signals in the aromatic region (7.0-9.0 ppm).

  • Unidentified singlets or multiplets.

  • Signals corresponding to common laboratory solvents.

Possible Causes & Solutions:

G A Unexpected peaks in ¹H NMR B Check for residual synthesis starting materials or reagents. A->B Impurity? D Check for solvent impurities (e.g., acetone, ethanol, ethyl acetate). A->D Contamination? E Sample degradation may have occurred. A->E Degradation? C Review the synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. Common starting materials include 3-cyanopyridine, hydrazine, and a methylating agent. B->C F Purify the sample using recrystallization or column chromatography. C->F D->F E->F

Caption: Troubleshooting unexpected NMR peaks.

Problem 2: Inconsistent IR Spectral Data

Symptoms:

  • Absence of the S-H stretch.

  • Presence of a strong C=O stretch around 1700 cm⁻¹.

  • Broad absorption in the 3200-3500 cm⁻¹ region.

Possible Causes & Solutions:

G A Inconsistent IR data B Thione-thiol tautomerism is likely. The thione form (C=S) is often more stable in the solid state. A->B No S-H band? C Presence of a C=O band suggests contamination with a carbonyl-containing starting material or byproduct. A->C Unexpected C=O band? D Broad absorption at 3200-3500 cm⁻¹ indicates the presence of water or residual alcohol. A->D Broad OH band? E Confirm tautomeric form with NMR. Look for a prominent C=S peak in ¹³C NMR. B->E F Purify the sample. C->F G Dry the sample under vacuum. D->G

Caption: Troubleshooting inconsistent IR spectra.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to the DMSO-d₆ lock signal.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm.

    • Calibrate the ¹³C spectrum to the DMSO peak at 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify and label the major absorption bands.

    • Compare the observed bands with the expected values for the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Use an electrospray ionization (ESI) mass spectrometer.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) and any other significant adducts (e.g., [M+Na]⁺).

    • Analyze the fragmentation pattern if MS/MS data is acquired.

Experimental Workflow

G A Synthesized Compound B Purification (Recrystallization/Chromatography) A->B C Spectroscopic Analysis B->C D ¹H NMR & ¹³C NMR C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Data Interpretation & Comparison with Expected Values D->G E->G F->G H Structure Confirmation G->H Consistent? I Further Troubleshooting G->I Inconsistent?

Caption: General workflow for spectroscopic analysis.

References

how to increase the solubility of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol?

Based on its chemical structure, 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is predicted to have low aqueous solubility at neutral pH. The molecule contains both a basic pyridine ring and an acidic thiol group, making it an amphoteric compound. Its solubility is expected to be significantly higher in certain organic solvents. For instance, structurally related compounds like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol are soluble in organic solvents such as ethanol and acetone but insoluble in water[1]. Similarly, other pyridine and triazole-thiol derivatives show solubility in polar organic solvents like pyridine and acetone.

Q2: How does pH influence the solubility of this compound?

The solubility of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is highly dependent on pH due to its amphoteric nature.

  • In acidic conditions (low pH): The nitrogen atom on the pyridine ring can be protonated, forming a cationic salt. This charged species is generally more soluble in aqueous solutions.[2][3]

  • In basic conditions (high pH): The acidic proton of the thiol group (-SH) can be removed, forming an anionic thiolate salt. This ionized form also exhibits increased aqueous solubility.[4]

  • At the isoelectric point (pI): At a specific pH between its acidic and basic pKa values, the molecule will exist predominantly in a neutral or zwitterionic state, where its aqueous solubility is at a minimum.

Q3: What are the primary strategies to increase the aqueous solubility of this compound?

The most effective and common methods for enhancing the aqueous solubility of ionizable compounds like this are:

  • pH Modification: Adjusting the pH of the aqueous medium to either acidic or basic ranges to promote the formation of soluble ionic species.[5]

  • Use of Co-solvents: Incorporating water-miscible organic solvents into the formulation to increase the solubilizing capacity of the solvent system.[6]

  • Salt Formation: Synthesizing a stable salt form of the compound to improve its solubility and dissolution rate.[7][8]

Q4: Which co-solvents are recommended for this compound?

Co-solvents are water-miscible organic reagents used to enhance the solubility of poorly water-soluble compounds.[5] The selection of a co-solvent depends on the specific application, required concentration, and toxicity considerations. Commonly used co-solvents are effective for a wide range of molecules.[6][9]

Co-solventKey PropertiesTypical Concentration Range Used
Ethanol Water-miscible, volatile, common laboratory solvent.5 - 40% (v/v)
Propylene Glycol (PG) Water-miscible, low volatility, common pharmaceutical excipient.10 - 60% (v/v)
Polyethylene Glycol (PEG 400) Water-miscible, non-volatile, low toxicity.[9]10 - 50% (v/v)
Dimethyl Sulfoxide (DMSO) High solubilizing power, highly polar aprotic solvent.[5]1 - 20% (v/v); use with caution in biological assays.
N-methyl-2-pyrrolidone (NMP) High solubilizing power, polar aprotic solvent.[5]5 - 25% (v/v)

Q5: Can solubility be improved by forming a salt of the compound?

Yes, salt formation is a well-established and highly effective technique for increasing the aqueous solubility and dissolution rate of ionizable active pharmaceutical ingredients (APIs).[7][8][10][11] Given that 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol has both a basic and an acidic center, two types of salts can be formed:

  • Acid Addition Salts: Reacting the basic pyridine nitrogen with an acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) will form a salt like a hydrochloride or mesylate, which typically has significantly higher aqueous solubility.[8]

  • Base Addition Salts: Reacting the acidic thiol group with a base (e.g., sodium hydroxide, potassium hydroxide) will form a salt (e.g., a sodium salt), which can also improve solubility.[4]

Troubleshooting Guides

Problem 1: My compound precipitates when I add it to my aqueous buffer (pH 7.4).

  • Likely Cause: The pH of your buffer is likely near the compound's isoelectric point (pI), where its solubility is lowest. The neutral form of the molecule is less soluble than its ionized counterparts.

  • Solution: Systematically adjust the pH of the buffer. For many pyridine-containing compounds, lowering the pH will protonate the pyridine nitrogen and increase solubility.[12] Conversely, raising the pH will deprotonate the thiol group, which should also increase solubility. A pH-solubility screen is recommended to identify the optimal pH range.

cluster_pH pH-Solubility Relationship cluster_State Molecular State & Solubility Low_pH Low pH (e.g., pH 1-4) pI Isoelectric Point (pI) (Near Neutral pH) Low_pH->pI Increase pH Cation Protonated Pyridine (Cationic Form) HIGH SOLUBILITY Low_pH->Cation Results in High_pH High pH (e.g., pH 9-12) pI->High_pH Increase pH Zwitterion Neutral/Zwitterionic Form LOWEST SOLUBILITY pI->Zwitterion Results in Anion Deprotonated Thiol (Anionic Form) HIGH SOLUBILITY High_pH->Anion Results in

Caption: Predicted effect of pH on the ionization state and aqueous solubility.

Problem 2: The compound's solubility is still insufficient for my experiment, even after optimizing the pH.

  • Likely Cause: The compound has low intrinsic solubility, meaning that even in its ionized form, it does not dissolve to the desired concentration.

  • Solution: Introduce a water-miscible organic co-solvent to your pH-adjusted buffer. Co-solvents work by reducing the polarity of the aqueous medium, which can help solubilize organic molecules.[6] Start with a low percentage of a co-solvent like ethanol or propylene glycol and incrementally increase the concentration until the desired solubility is achieved, while being mindful of the co-solvent's potential impact on your experiment.

Problem 3: I require a solid form of the compound that dissolves more readily in water for formulation development.

  • Likely Cause: The free, crystalline form of the compound has a stable crystal lattice, leading to a slow dissolution rate, even if the thermodynamic solubility is acceptable.

  • Solution: Prepare and isolate a stable salt of the compound. Salt formation can disrupt the crystal lattice of the parent molecule, often leading to significantly improved dissolution rates and apparent solubility.[7][10] A salt screening study using various pharmaceutically acceptable counter-ions is the standard approach.

Start Start: Compound has poor aqueous solubility Check_pH Is pH adjustment sufficient? Start->Check_pH Screen_Cosolvent Is a co-solvent system experimentally viable? Check_pH->Screen_Cosolvent No End_Buffer Success: Optimized aqueous buffer Check_pH->End_Buffer  Yes Consider_Salt Option 3: Prepare a stable salt form for better dissolution. Screen_Cosolvent->Consider_Salt No End_Formulation Success: Optimized co-solvent formulation Screen_Cosolvent->End_Formulation  Yes End_Salt Success: Solid form with improved properties Consider_Salt->End_Salt

Caption: Experimental workflow for systematically improving compound solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using pH Gradient

This protocol allows for a rapid determination of the pH range where the compound is most soluble.

  • Prepare Buffers: Create a series of universal buffers covering a pH range from 2 to 12 in 1.0 pH unit increments.

  • Prepare Compound Stock: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense 98 µL of each buffer into the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well. Mix thoroughly by agitation for 5 minutes.

  • Equilibration: Allow the plate to equilibrate at room temperature for 1-2 hours.

  • Measure Turbidity: Measure the turbidity (absorbance at 620 nm) of each well using a plate reader. Higher absorbance indicates lower solubility (precipitation).

  • Data Analysis: Plot absorbance vs. pH. The pH values with the lowest absorbance readings correspond to the regions of highest solubility.

Protocol 2: Co-solvent Screening for Enhanced Solubility

This protocol helps identify an effective co-solvent and its optimal concentration.

  • Select Co-solvents: Choose a panel of 3-4 relevant co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).

  • Prepare Aqueous Buffer: Use an aqueous buffer at a pH where the compound is known to be ionized but still exhibits limited solubility (identified from Protocol 1).

  • Create Co-solvent Mixtures: For each selected co-solvent, prepare a series of mixtures with the aqueous buffer, ranging from 10% to 50% (v/v) co-solvent.

  • Determine Solubility: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each co-solvent/buffer mixture in separate vials.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantify Solute: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Analyze Results: Plot the measured solubility (e.g., in µg/mL) against the co-solvent concentration for each co-solvent tested to identify the most effective system.

References

avoiding byproduct formation in triazole-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of triazole-thiols, with a primary focus on avoiding byproduct formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your triazole-thiol synthesis experiments.

Issue 1: Low or No Yield of the Desired 1,2,4-Triazole-3-thiol

  • Potential Cause: Incomplete reaction, decomposition of starting materials or product, or impure starting materials.

  • Recommended Solutions:

    • Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).[1]

    • For reactions that are sluggish or require high temperatures, consider using microwave irradiation to shorten reaction times and potentially improve yields.[1]

    • Ensure that starting materials, such as hydrazides which can be hygroscopic, are pure and dry.[1]

Issue 2: Formation of a Significant Amount of an Insoluble Precipitate

  • Potential Cause: Formation of the 1,3,4-thiadiazole isomer as a byproduct. This is a common side reaction, particularly when using dehydrating agents like polyphosphate ester (PPE) or under acidic conditions.[2][3]

  • Recommended Solutions:

    • pH Control: The formation of the 1,3,4-thiadiazole isomer is highly pH-dependent. Cyclization of the acylthiosemicarbazide intermediate under acidic conditions favors the formation of the 1,3,4-thiadiazole ring.[2] To minimize this byproduct, it is crucial to maintain alkaline conditions (e.g., using NaOH, KOH, or Na2CO3) during the cyclization step.[2] In-process pH monitoring to maintain a pH between 8 and 12 is recommended.[2]

    • Purification: The 1,3,4-thiadiazol-2-amine byproducts are often insoluble in alkaline medium.[3] This property can be exploited for purification by dissolving the crude product in an aqueous alkali solution and filtering off the insoluble thiadiazole byproduct.

Issue 3: Presence of Desulfurized Byproducts in the Final Product

  • Potential Cause: Harsh reaction conditions, especially during subsequent oxidation steps if performed, can lead to the cleavage of the C-S bond.[2] The presence of strong oxidizing agents or high temperatures can promote this side reaction.[2]

  • Recommended Solutions:

    • Milder Reaction Conditions: If desulfurization is suspected, consider using milder reaction conditions, such as lower temperatures and shorter reaction times.

    • Choice of Reagents: Avoid overly harsh reagents that could promote desulfurization.

Issue 4: Formation of 1,3,4-Oxadiazole Byproducts

  • Potential Cause: This is another common competing cyclization pathway, especially when starting from hydrazides.[1]

  • Recommended Solutions:

    • Anhydrous Conditions: Ensure strictly anhydrous reaction conditions to disfavor the formation of the oxadiazole.[1]

    • Lower Reaction Temperature: Lowering the reaction temperature can favor the formation of the desired triazole-thiol.[1]

    • Acylating Agent: The choice of the acylating agent can influence the reaction pathway.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4-triazole-3-thiols?

A1: The most prevalent methods involve the cyclization of thiosemicarbazide derivatives. This can be achieved through two main approaches: the reaction of hydrazides with isothiocyanates followed by cyclization, or the acylation of thiosemicarbazides with carboxylic acids (or their derivatives) followed by cyclodehydration.[3]

Q2: How can I optimize my reaction to maximize the yield of the 1,2,4-triazole-3-thiol?

A2: Optimization typically involves careful control of reaction parameters such as temperature, reaction time, and choice of solvent and catalyst.[1] Ensuring the purity of your starting materials is also critical.[1] For reactions that are sluggish, microwave-assisted synthesis can often improve yields and reduce reaction times.[1] Most importantly, maintaining alkaline conditions during cyclization is key to preventing the formation of the 1,3,4-thiadiazole byproduct.[2]

Q3: What is the role of the base in the cyclization step?

A3: The base, typically an alkali hydroxide like NaOH or KOH, plays a crucial role in promoting the intramolecular cyclization of the acylthiosemicarbazide intermediate to form the 1,2,4-triazole ring. It also ensures the reaction medium remains alkaline, which is critical for suppressing the formation of the 1,3,4-thiadiazole byproduct.[2]

Q4: Are there any specific safety precautions I should take during triazole-thiol synthesis?

A4: As with any chemical synthesis, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Many of the reagents used, such as hydrazine hydrate and isothiocyanates, are toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Comparison of Reaction Conditions for 1,2,4-Triazole-3-thiol Synthesis

Starting MaterialsBase/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Thiosemicarbazide and Benzoic AcidPolyphosphate EsterChloroform90-40[3]
1-(phenylacetyl)-4-phenylthiosemicarbazide2N NaOHEthanolReflux379[4]
2,2'-(...)-diacetohydrazide and 4-fluorophenyl isothiocyanate2N NaOH-Reflux389[4]
Carboxylic acid hydrazides and isothiocyanates-----[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from a general method involving the cyclization of a 1,4-disubstituted thiosemicarbazide.

  • Materials:

    • 1-(acyl)-4-phenylthiosemicarbazide

    • 2 N Sodium Hydroxide (NaOH) solution

    • Ethanol

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the 1-(acyl)-4-phenylthiosemicarbazide in ethanol in a round-bottom flask.

    • Add a solution of 2 N NaOH.

    • Reflux the mixture for 3-4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the solution with concentrated HCl to precipitate the product.

    • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 1,2,4-Triazole-3-thiol Derivatives using Polyphosphate Ester (PPE)

This two-step protocol is designed to minimize byproduct formation through controlled acylation and subsequent cyclization.[3]

  • Materials:

    • Thiosemicarbazide

    • Carboxylic acid

    • Polyphosphate Ester (PPE)

    • Chloroform

    • Aqueous alkali solution (e.g., NaOH or KOH)

  • Step 1: Acylation

    • In a hydrothermal reaction vessel, combine the thiosemicarbazide, carboxylic acid, and PPE in chloroform.

    • Heat the mixture at 90 °C.

    • Monitor the reaction for the formation of the acylation product.

  • Step 2: Cyclodehydration

    • Isolate the acylation product from the first step.

    • Treat the acylation product with an aqueous alkali solution to induce cyclodehydration.

    • The desired 1,2,4-triazole-3-thiol will dissolve in the alkaline solution, while the 1,3,4-thiadiazole byproduct, if any, will remain insoluble.

    • Filter the solution to remove the byproduct.

    • Acidify the filtrate to precipitate the pure 1,2,4-triazole-3-thiol.

Visualizations

G cluster_main Main Synthetic Pathway A Thiosemicarbazide + Carboxylic Acid Derivative B Acylthiosemicarbazide Intermediate A->B Acylation C 1,2,4-Triazole-3-thiol (Desired Product) B->C Alkaline Cyclization

Caption: Main synthetic pathway for 1,2,4-triazole-3-thiol.

G cluster_desired Desired Pathway cluster_byproduct Byproduct Pathway A Acylthiosemicarbazide Intermediate B 1,2,4-Triazole-3-thiol A->B Alkaline Conditions (pH > 7) C 1,3,4-Thiadiazole A->C Acidic Conditions (pH < 7)

Caption: Competing pathways in triazole-thiol synthesis.

G Start Start Synthesis CheckYield Low Yield or High Impurity? Start->CheckYield CheckpH Check pH of Cyclization Step CheckYield->CheckpH Yes End Successful Synthesis CheckYield->End No AdjustpH Maintain Alkaline pH (8-12) CheckpH->AdjustpH CheckPurity Check Purity of Starting Materials AdjustpH->CheckPurity PurifyReagents Purify/Dry Reagents CheckPurity->PurifyReagents OptimizeTemp Optimize Temperature and Time PurifyReagents->OptimizeTemp OptimizeTemp->End

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol?

A1: The most common and reliable method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, including the target molecule, is a two-step process. The first step involves the preparation of a substituted thiosemicarbazide intermediate, followed by its cyclization. For the target molecule, this entails the reaction of nicotinic acid hydrazide with methyl isothiocyanate to form 1-(nicotinoyl)-4-methyl-thiosemicarbazide, which is then cyclized under alkaline conditions to yield 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Q2: What are the critical reaction conditions for the cyclization step?

A2: The cyclization of the 1-(nicotinoyl)-4-methyl-thiosemicarbazide intermediate is typically carried out in an alkaline medium. The choice of base and solvent is crucial for achieving a good yield and purity of the final product. Aqueous sodium hydroxide is a commonly used base for this transformation. The reaction is usually performed at reflux temperature to ensure complete cyclization.

Q3: What are the potential side products in this synthesis?

A3: A potential side product that can form during the cyclization step is the corresponding 1,3,4-thiadiazole derivative. The formation of the 1,2,4-triazole-3-thiol is favored under alkaline conditions, while acidic conditions tend to promote the formation of the 1,3,4-thiadiazole isomer. Therefore, maintaining a basic reaction medium is critical to minimize the formation of this impurity.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the thiosemicarbazide formation and the subsequent cyclization can be effectively monitored by thin-layer chromatography (TLC). By spotting the starting materials, the reaction mixture, and a co-spot on a TLC plate, the consumption of reactants and the formation of the product can be visualized. A suitable solvent system for TLC would typically be a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane.

Q5: What are the recommended purification methods for the final product?

A5: The crude 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. If the product is contaminated with unreacted starting materials or side products, column chromatography on silica gel may be necessary.

Experimental Protocols

Step 1: Synthesis of 1-(nicotinoyl)-4-methyl-thiosemicarbazide

Methodology:

  • To a solution of nicotinic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol, add methyl isothiocyanate (1.1 equivalents).

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 1-(nicotinoyl)-4-methyl-thiosemicarbazide.

ParameterValue
Starting Material Nicotinic acid hydrazide
Reagent Methyl isothiocyanate
Solvent Ethanol or Methanol
Reaction Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 85-95%
Step 2: Synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Methodology:

  • Suspend the 1-(nicotinoyl)-4-methyl-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2N).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 2N HCl) to a pH of 5-6.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

ParameterValue
Starting Material 1-(nicotinoyl)-4-methyl-thiosemicarbazide
Reagent Sodium Hydroxide (aqueous)
Reaction Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 70-85%

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of 1-(nicotinoyl)-4-methyl-thiosemicarbazide Incomplete reaction.Increase the reaction time and ensure the mixture is refluxing vigorously. Use a slight excess of methyl isothiocyanate.
Loss of product during workup.Ensure the product has fully precipitated before filtration. Use cold solvent for washing to minimize dissolution.
Low yield of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol Incomplete cyclization.Increase the reflux time and ensure the concentration of the sodium hydroxide solution is adequate.
Formation of 1,3,4-thiadiazole side product.Strictly maintain alkaline conditions during cyclization. Avoid any accidental acidification.
Product remains dissolved after acidification.Cool the solution in an ice bath to promote precipitation. If the product is highly soluble, extraction with an organic solvent like ethyl acetate may be necessary.
Presence of impurities in the final product Unreacted starting materials.Ensure the reaction has gone to completion using TLC. Purify the product by recrystallization or column chromatography.
Formation of the 1,3,4-thiadiazole isomer.Confirm the structure using spectroscopic methods (e.g., 1H NMR). Optimize the basicity of the cyclization step.
Difficulty in precipitating the final product The product is highly soluble in the reaction mixture.After acidification, try adding a co-solvent in which the product is less soluble. Alternatively, concentrate the solution under reduced pressure.

Visualizations

experimental_workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization start1 Nicotinic Acid Hydrazide + Methyl Isothiocyanate process1 Reflux in Ethanol (2-4 hours) start1->process1 product1 1-(nicotinoyl)-4-methyl- thiosemicarbazide process1->product1 start2 1-(nicotinoyl)-4-methyl- thiosemicarbazide product1->start2 Intermediate process2 Reflux in 2N NaOH (4-6 hours) start2->process2 workup Acidification (pH 5-6) process2->workup product2 4-Methyl-5-pyridin-3-yl- 4H-triazole-3-thiol workup->product2

Caption: Experimental workflow for the synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

troubleshooting_guide decision decision issue issue start Start Synthesis check_yield1 Check Yield of Thiosemicarbazide start->check_yield1 is_yield1_low Yield < 85%? check_yield1->is_yield1_low troubleshoot1 Incomplete Reaction? Increase reflux time. Use slight excess of MeNCS. is_yield1_low->troubleshoot1 Yes proceed_cyclization Proceed to Cyclization is_yield1_low->proceed_cyclization No troubleshoot1->check_yield1 check_yield2 Check Yield of Triazole-thiol proceed_cyclization->check_yield2 is_yield2_low Yield < 70%? check_yield2->is_yield2_low troubleshoot2 Incomplete Cyclization? Increase reflux time. Check NaOH concentration. is_yield2_low->troubleshoot2 Yes check_purity Check Purity (TLC/NMR) is_yield2_low->check_purity No troubleshoot2->check_yield2 is_impure Impurities Present? check_purity->is_impure troubleshoot_purity Unreacted Starting Material? Side Product (Thiadiazole)? Recrystallize or Column Chromatography. is_impure->troubleshoot_purity Yes final_product Pure Product is_impure->final_product No troubleshoot_purity->check_purity

Caption: Troubleshooting decision tree for the synthesis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

Validation & Comparative

Comparative Antimicrobial Activity of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol and Related Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial potential of a novel triazole compound. This document provides a comparative analysis of its anticipated activity based on structurally similar compounds, supported by experimental data from existing literature.

Comparative Analysis of Antimicrobial Activity

The antimicrobial activity of triazole derivatives is significantly influenced by the nature and position of substituents on the triazole ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 4-substituted and 5-substituted pyridinyl-1,2,4-triazole-3-thiol derivatives against a range of pathogenic bacteria and fungi. This data provides a benchmark for predicting the potential activity of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol.

CompoundRStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference Compound (MIC in µg/mL)
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4c)4-hydroxybenzylidene1620--Ciprofloxacin (10)
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4a)4-fluorobenzylidene302432-Ciprofloxacin (10)
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4b)4-chlorobenzylidene282935-Ciprofloxacin (10)
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4e)4-bromobenzylidene--25-Ciprofloxacin (10)
5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivative with 3-nitrobenzylthio-Potent Activity-Potent ActivityPotent Activity-
5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivative with 3,5-dinitrobenzylthio-Potent Activity-Potent ActivityPotent Activity-

Table 1: Comparative Antibacterial Activity of Pyridinyl-1,2,4-triazole-3-thiol Derivatives. [1][2] "-" indicates data not available. "Potent Activity" indicates significant inhibition was observed, but specific MIC values were not provided in the source.[2]

CompoundRCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Reference Compound (MIC in µg/mL)
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4e)4-bromobenzylidene2432Fluconazole (15)
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4a)4-fluorobenzylidene60>100Fluconazole (15)
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4b)4-chlorobenzylidene65>100Fluconazole (15)
5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivative with 2,4-dinitrobenzylthio-Potent ActivityPotent Activity-

Table 2: Comparative Antifungal Activity of Pyridinyl-1,2,4-triazole-3-thiol Derivatives. [1][2] "-" indicates data not available. "Potent Activity" indicates significant inhibition was observed, but specific MIC values were not provided in the source.[2]

Mechanism of Action: A Focus on Ergosterol Biosynthesis

Triazole-based antimicrobial agents primarily exert their antifungal effect by disrupting the fungal cell membrane.[3] They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors compromise the membrane's integrity and function, ultimately leading to the inhibition of fungal growth. The antibacterial mechanism of some triazoles is believed to involve the inhibition of essential enzymes or disruption of other cellular processes.

G cluster_fungal_cell Fungal Cell AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Triazole 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol Enzyme Lanosterol 14α-demethylase Triazole->Enzyme Inhibition G Start Starting Materials (e.g., Pyridine-3-carbohydrazide) Step1 Reaction with Carbon Disulfide (in KOH/Ethanol) Start->Step1 Intermediate1 Potassium Dithiocarbazate Salt Step1->Intermediate1 Step2 Reaction with Hydrazine Hydrate Intermediate1->Step2 Intermediate2 4-Amino-5-(pyridin-3-yl) -4H-1,2,4-triazole-3-thiol Step2->Intermediate2 Step3 Reaction with Methylating Agent (e.g., Methyl Iodide) Intermediate2->Step3 FinalProduct 4-Methyl-5-(pyridin-3-yl) -4H-1,2,4-triazole-3-thiol Step3->FinalProduct G Start Prepare standardized microbial inoculum Inoculate Inoculate wells with microbial suspension Start->Inoculate PreparePlates Serially dilute test compounds and controls in 96-well plates PreparePlates->Inoculate Incubate Incubate plates (24-48h) Inoculate->Incubate ReadResults Determine MIC (lowest concentration with no visible growth) Incubate->ReadResults

References

A Comparative Analysis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol and Other Triazole Derivatives in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol and related triazole derivatives, focusing on their anticancer and antimicrobial properties. The information presented is collated from various studies to aid researchers in understanding the structure-activity relationships and potential therapeutic applications of this class of compounds.

Chemical Synthesis Overview

The synthesis of 4-substituted-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives typically follows a well-established synthetic route. The process generally begins with the reaction of a nicotinohydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate. Subsequent cyclization, often with hydrazine, yields the core triazole-thiol structure. Alkylation or arylation at the N4 position can be achieved to introduce various substituents.[1]

Below is a generalized workflow for the synthesis of these compounds.

cluster_synthesis General Synthesis Workflow Nicotinohydrazide Nicotinohydrazide Dithiocarbazate Potassium 3-pyridyl-dithiocarbazate Nicotinohydrazide->Dithiocarbazate + CS2_KOH CS2 / KOH Triazole_Thiol 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol Dithiocarbazate->Triazole_Thiol Cyclization Hydrazine Hydrazine Hydrate Final_Product 4-R-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol Triazole_Thiol->Final_Product Alkylation/Arylation Alkyl_Halide R-X (e.g., Methyl Iodide)

Caption: Generalized synthetic pathway for 4-substituted-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiols.

Comparative Anticancer Activity

Several studies have investigated the in vitro anticancer activity of pyridinyl-triazole-thiol derivatives against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed method to assess cell viability and cytotoxicity.[2][3][4] The half-maximal inhibitory concentration (IC50) values from a study on murine melanoma (B16F10) cells are presented in Table 1 for a series of S-benzylated 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives.[1]

Table 1: In Vitro Anticancer Activity of S-benzylated 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol Derivatives against Murine Melanoma (B16F10) Cell Line [1]

Compound IDR (Substituent on Benzyl Ring)IC50 (µM)
TP1H59.13
TP24-CH₃55.24
TP32-Cl51.18
TP44-Cl48.23
TP52-Br45.16
TP64-Br41.12
TP74-F61.11

The data suggests that the presence of a halogen atom on the benzyl ring, particularly at the para-position, enhances the anticancer activity of these derivatives against the B16F10 cell line. The 4-bromo substituted derivative (TP6) exhibited the most potent activity in this series.[1]

Comparative Antimicrobial Activity

The antimicrobial potential of 1,2,4-triazole-3-thiol derivatives has been extensively explored. The agar well diffusion method is a common preliminary screening technique, followed by the determination of the Minimum Inhibitory Concentration (MIC) to quantify the antimicrobial efficacy.[5] Table 2 summarizes the MIC values for a series of 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols against various bacterial and fungal strains.[6]

Table 2: Antimicrobial Activity (MIC in µg/mL) of 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives [6]

Compound IDR (Substituent)S. aureusB. subtilisE. coliS. typhiC. albicansA. niger
4a4-F353040454850
4b4-Cl282535384245
4c4-OH162030323540
4d4-OCH₃322838404548
4e4-Br252225312432
4f4-NO₂403545505255

From this series, the compound bearing a 4-hydroxy substituent (4c) showed the most significant activity against Gram-positive bacteria, while the 4-bromo substituted compound (4e) demonstrated broad-spectrum activity, including notable antifungal effects.[6]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[2][3]

  • Compound Treatment: The synthesized triazole derivatives, dissolved in DMSO, are added to the wells at various concentrations. The cells are then incubated for a further 48 hours.[2]

  • MTT Addition: After the incubation period, 50 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[2][3]

  • Formazan Solubilization: The medium containing MTT is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[2][7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).[2][4]

cluster_mtt MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Incubation_24h_1 Incubate 24h Cell_Seeding->Incubation_24h_1 Compound_Treatment Treat with Triazole Derivatives Incubation_24h_1->Compound_Treatment Incubation_48h Incubate 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 2-4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Caption: A simplified workflow of the MTT assay for evaluating cytotoxicity.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship and Concluding Remarks

The biological activity of 4-substituted-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature and position of the substituents. For anticancer activity, halogen substitution on a benzylthio moiety at the 3-position appears to be favorable.[1] In terms of antimicrobial properties, the introduction of a Schiff base at the 4-amino position with subsequent substitution on the phenyl ring shows varied effects, with hydroxyl and bromo groups enhancing activity against specific strains.[6]

The data presented in this guide highlights the therapeutic potential of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol and its analogs. Further research, including in vivo studies and exploration of a wider range of substituents, is warranted to fully elucidate their pharmacological profiles and mechanisms of action. This will be crucial for the development of novel and effective anticancer and antimicrobial agents based on the versatile 1,2,4-triazole scaffold.

References

Structure-Activity Relationship of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of drug discovery is continually evolving, with a significant focus on the development of novel heterocyclic compounds exhibiting a wide range of pharmacological activities. Among these, the 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, attributed to its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol, a molecule of interest for its potential therapeutic applications. Due to the limited availability of a dedicated SAR study on this specific compound, this guide will focus on closely related 5-pyridin-3-yl and 5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives to elucidate the impact of structural modifications on their biological efficacy.

Synthetic Strategies and Molecular Scaffolds

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry. A common synthetic route involves the initial reaction of a pyridine carboxylic acid hydrazide with carbon disulfide in an alkaline medium to form a 1,3,4-oxadiazole-2-thiol intermediate. This intermediate is then treated with a primary amine, such as methylamine, to yield the desired 4-alkyl-5-pyridyl-4H-1,2,4-triazole-3-thiol core structure. Further modifications can be introduced at the thiol group (S-substitution) or at the 4-position of the triazole ring.

Below is a generalized synthetic workflow for the preparation of these analogs.

Synthetic Workflow Pyridine Carboxylic Acid Hydrazide Pyridine Carboxylic Acid Hydrazide 1,3,4-Oxadiazole-2-thiol Intermediate 1,3,4-Oxadiazole-2-thiol Intermediate Pyridine Carboxylic Acid Hydrazide->1,3,4-Oxadiazole-2-thiol Intermediate CS2, KOH 4-Substituted-5-pyridyl-4H-1,2,4-triazole-3-thiol 4-Substituted-5-pyridyl-4H-1,2,4-triazole-3-thiol 1,3,4-Oxadiazole-2-thiol Intermediate->4-Substituted-5-pyridyl-4H-1,2,4-triazole-3-thiol R-NH2 S-Substituted Analogs S-Substituted Analogs 4-Substituted-5-pyridyl-4H-1,2,4-triazole-3-thiol->S-Substituted Analogs Alkyl/Aryl Halide

Caption: Generalized synthetic scheme for 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogs.

Comparative Biological Activity of Analogs

The biological activity of 5-pyridyl-4H-1,2,4-triazole-3-thiol analogs is significantly influenced by the nature and position of substituents on both the triazole and pyridine rings. The following tables summarize the quantitative data from various studies on the antimicrobial and anticancer activities of these compounds.

Antimicrobial Activity

The antimicrobial properties of these analogs have been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity, with lower values indicating higher potency.

Table 1: Antibacterial Activity of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Analogs

Compound IDR (Substituent on Benzylideneamino group)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
4a 4-Fluorophenyl>100>100
4b 4-Chlorophenyl5050
4c 4-Hydroxyphenyl2550
4d 4-Methoxyphenyl50100
4e 4-Bromophenyl2550
4f 4-Nitrophenyl100>100
Ciprofloxacin (Standard)2525

Data extracted from a study by Sabale et al.[1]

Structure-Activity Relationship for Antimicrobial Activity:

From the data presented in Table 1, several SAR trends can be observed for the 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol series:

  • Influence of Substituents on the Benzylidene Ring: The presence of electron-withdrawing groups like halogens (Cl, Br) at the para-position of the phenyl ring (compounds 4b and 4e ) and an electron-donating hydroxyl group (compound 4c ) resulted in moderate to good antibacterial activity.[1]

  • Effect of Electron-Donating and Bulky Groups: The presence of a methoxy group (4d ) or a nitro group (4f ) led to a decrease in activity, suggesting that both electronic and steric factors play a role.[1]

  • Comparison with Standard: While some compounds showed promising activity, none surpassed the broad-spectrum efficacy of the standard antibiotic, ciprofloxacin.

Anticancer Activity

The anticancer potential of pyridyl-triazole-thiol derivatives has also been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic effects of these compounds.

Table 2: Anticancer Activity of 4-Aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Analogs against HepG2 Cell Line

Compound IDR (Substituent on 4-phenyl ring)IC50 (µM)
3a Phenyl15.6
3b 4-Methylphenyl12.5
3c 4-Chlorophenyl9.8
3d 4-Methoxyphenyl18.2
Sorafenib (Standard)5.5

Data extracted from a study by Bhat et al.[3]

Structure-Activity Relationship for Anticancer Activity:

The SAR for the anticancer activity of 4-aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones against the HepG2 human hepatoma cell line reveals the following:

  • Impact of 4-Aryl Substitution: The nature of the substituent on the 4-phenyl ring of the triazole moiety significantly influences the cytotoxic activity.

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing chlorine atom at the para-position of the phenyl ring (compound 3c ) resulted in the most potent compound in this series, with an IC50 value of 9.8 µM.[3]

  • Electron-Donating Groups: Both unsubstituted phenyl (3a ) and electron-donating methyl (3b ) and methoxy (3d ) groups led to a decrease in anticancer activity compared to the chloro-substituted analog.[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

General Procedure for the Synthesis of 4-(Substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols (4a-f)

Equimolar quantities of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and a substituted benzaldehyde are dissolved in methanol.[1] The reaction mixture is then refluxed for 10-14 hours.[1] The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with cold methanol, and recrystallized from an appropriate solvent.

In Vitro Antibacterial Activity Assay (Broth Dilution Method)

The antibacterial activity is determined using the broth dilution method.[1] A series of twofold dilutions of the test compounds are prepared in Mueller-Hinton broth. The bacterial suspension, adjusted to a McFarland standard of 0.5, is added to each dilution. The tubes are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3] Cancer cells (e.g., HepG2) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

The logical flow for evaluating the biological activity of the synthesized compounds can be visualized as follows:

Biological Evaluation Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_data Data Analysis cluster_sar SAR Analysis Synthesized Analogs Synthesized Analogs Antimicrobial Assay Antimicrobial Assay Synthesized Analogs->Antimicrobial Assay Anticancer Assay Anticancer Assay Synthesized Analogs->Anticancer Assay MIC Determination MIC Determination Antimicrobial Assay->MIC Determination IC50 Determination IC50 Determination Anticancer Assay->IC50 Determination Structure-Activity Relationship Structure-Activity Relationship MIC Determination->Structure-Activity Relationship IC50 Determination->Structure-Activity Relationship

Caption: Workflow for the biological evaluation and SAR study of triazole analogs.

Conclusion

References

Comparative Docking Analysis of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol Derivatives Against Cancer and Fungal Targets

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the in silico evaluation of a promising heterocyclic scaffold.

This guide provides a comparative analysis of the molecular docking performance of derivatives of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol against key biological targets implicated in cancer and fungal infections. By juxtaposing the docking metrics of these novel compounds with established inhibitors, this document aims to offer valuable insights for structure-based drug design and lead optimization efforts.

Introduction to 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal and anticancer properties. The specific compound, 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol, and its derivatives have garnered significant interest due to their potential to interact with various enzymatic targets. Molecular docking studies are instrumental in predicting the binding affinity and orientation of these molecules within the active sites of proteins, thereby guiding the synthesis of more potent and selective therapeutic agents.

Comparative Docking Performance

This section presents a comparative summary of the docking performance of 1,2,4-triazole derivatives against two prominent drug targets: Epidermal Growth Factor Receptor (EGFR) in cancer and Lanosterol 14α-demethylase in fungal pathogens.

Anticancer Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a well-validated target in oncology, and its inhibitors are used in the treatment of various cancers.[1] The following table compares the docking scores of reported 1,2,4-triazole derivatives with the known EGFR inhibitor, Erlotinib.

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Interacting ResiduesReference
Erlotinib (Standard) EGFR (1M17)-9.192Met769, Cys773[2]
Thiazolyl-pyrazoline derivative 7gEGFR (1M17)Not specified (IC50 = 262 nM)Not specified[3]
Thiazolyl-pyrazoline derivative 7mEGFR (1M17)Not specified (IC50 = 305 nM)Not specified[3]
1,2,4-Triazole derivative 8cEGFRNot specified (IC50 = 3.6 µM)Not specified[4]

Note: Direct comparison of docking scores should be made with caution as different studies may use varied software and scoring functions. IC50 values are provided for experimental context where available.

Antifungal Target: Lanosterol 14α-demethylase (CYP51)

Lanosterol 14α-demethylase is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Azole antifungals, which contain a triazole or imidazole ring, are known inhibitors of this enzyme.[5] The table below compares the docking performance of 1,2,4-triazole derivatives with the established antifungal agent, Fluconazole.

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Interacting ResiduesReference
Fluconazole (Standard) C. albicans CYP51 (Homology Model)-7.5Heme, Phe233, Tyr132[5]
1,2,4-Triazole derivative 1eC. albicans CYP51 (4ZA5)-8.5Not specified[6]
1,2,4-Triazole derivative 2eC. albicans CYP51 (4ZA5)-8.9Not specified[6]
GinkgetinC. albicans CYP51-11.0Not specified[7]
Roxburghine BC. albicans CYP51-10.7Not specified[7]

Note: The docking scores for ginkgetin and roxburghine B are included to provide a broader context of potential inhibitors against this target.

Experimental Protocols

The methodologies employed in the cited molecular docking studies are crucial for the interpretation and replication of the results. A generalized protocol is outlined below.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., EGFR, Lanosterol 14α-demethylase) is typically downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and charges. This is often performed using software packages like AutoDockTools, Schrödinger's Protein Preparation Wizard, or Discovery Studio.[8]

  • Ligand Structure Preparation: The 2D structures of the 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol derivatives and reference compounds are drawn using chemical drawing software (e.g., ChemDraw) and then converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field (e.g., MMFF94).

Molecular Docking Procedure
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid are chosen to encompass the binding pocket where the native ligand or known inhibitors bind.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or PyRx.[9][10] These programs employ various search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore the conformational space of the ligand within the defined grid box.

  • Scoring and Analysis: The docking poses are evaluated using a scoring function that estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed to understand the binding mode.

Visualizations

The following diagrams illustrate the typical workflow of a comparative docking study and a simplified representation of a signaling pathway involving EGFR.

Comparative_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_comparison Comparative Evaluation PDB Retrieve Protein Structure (e.g., from PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligands Prepare Ligand Structures (Triazole Derivatives & Alternatives) PrepLigands Energy Minimize Ligands Ligands->PrepLigands Grid Define Grid Box (Active Site) PrepProtein->Grid Dock Perform Molecular Docking PrepLigands->Dock Grid->Dock Analyze Analyze Docking Poses & Scoring Dock->Analyze Compare Compare Docking Scores & Binding Interactions Analyze->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR Report Generate Report & Guide SAR->Report

Caption: A generalized workflow for comparative molecular docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Inhibitor Triazole Derivative (Inhibitor) Inhibitor->EGFR Inhibition Signal Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signal Gene Gene Expression Signal->Gene Proliferation Cell Proliferation, Survival Gene->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway.

Conclusion

The comparative docking analyses presented in this guide suggest that derivatives of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol are a promising class of compounds for the development of novel anticancer and antifungal agents. The in silico data indicates that these molecules have the potential to bind effectively to the active sites of EGFR and Lanosterol 14α-demethylase. Further experimental validation, including in vitro enzyme inhibition assays and cell-based studies, is warranted to confirm these computational predictions and to advance the development of this heterocyclic scaffold into clinically viable drug candidates.

References

Unraveling the Action of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol: A Comparative Guide to Potential Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the potential mechanisms of action for the novel compound 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. While direct mechanistic studies on this specific molecule are not yet available, this guide provides an in-depth analysis of the well-documented activities of structurally related 1,2,4-triazole-3-thiol derivatives. This class of compounds has shown significant promise in anticancer and antimicrobial applications, primarily through enzyme inhibition.

This guide explores three potential mechanisms of action: Epidermal Growth Factor Receptor (EGFR) inhibition, tubulin polymerization inhibition, and metallo-β-lactamase inhibition. By comparing the performance of various 1,2,4-triazole-3-thiol analogs with established inhibitors, this document serves as a valuable resource for researchers investigating the therapeutic potential of this chemical scaffold.

Potential Anticancer Mechanisms of Action

The 1,2,4-triazole-3-thiol core is a versatile scaffold that has been incorporated into numerous compounds with potent anticancer activity. Two of the most promising mechanisms are the inhibition of key signaling proteins like EGFR and the disruption of microtubule dynamics through tubulin polymerization inhibition.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several 1,2,4-triazole derivatives have been identified as potent EGFR inhibitors.

Comparison of EGFR Inhibitors

CompoundCompound ClassTargetIC50 (in vitro)Reference Cell Line(s)
Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-one derivative (Compound 145)1,2,4-Triazole DerivativeEGFR-TKD0.16 - 1.12 µMNot Specified
Hydrazone derivative of (S)-naproxen (Compound 58a)1,2,4-Triazole DerivativeEGFR (inferred)26.0 µMPC-3 (Prostate)
Erlotinib Quinazolinamine (Comparator) EGFR 2 nM Cell-free assay
ErlotinibQuinazolinamine (Comparator)EGFR20 nMHNS, DiFi, MDA-MB-468
ErlotinibQuinazolinamine (Comparator)EGFR30 nMPC9 (NSCLC)

2. Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. Some 1,2,4-triazole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

Comparison of Tubulin Polymerization Modulators

CompoundCompound ClassEffect on Tubulin PolymerizationEC50 / IC50 (in vitro)Reference System
A 1,2,4-triazole-3-thiol derivative bearing a hydrazone moiety (representative example)[1]1,2,4-Triazole DerivativeInhibition (presumed)2 - 17 µM (cytotoxicity)Various cancer cell lines
Paclitaxel Taxane (Comparator) Promotion/Stabilization ~10 nM - 23 µM Purified tubulin
Potential Antimicrobial Mechanism of Action

The rise of antibiotic resistance is a major global health threat. Metallo-β-lactamases (MBLs) are enzymes produced by bacteria that can inactivate a broad range of β-lactam antibiotics. The 1,2,4-triazole-3-thiol scaffold has emerged as a promising starting point for the development of MBL inhibitors.

3. Metallo-β-lactamase (MBL) Inhibition

By inhibiting MBLs, these compounds can potentially restore the efficacy of existing β-lactam antibiotics against resistant bacterial strains. The thiol group of the triazole is believed to play a key role in coordinating with the zinc ions in the active site of the enzyme.

Comparison of Metallo-β-lactamase Inhibitors

CompoundCompound ClassTarget Enzyme(s)Ki / IC50 (in vitro)
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivative (CP 35)[2]1,2,4-Triazole-3-thione DerivativeNDM-125.8 µM (Ki)
4-amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol derivative (CP 22)[2]1,2,4-Triazole-3-thione DerivativeNDM-142.7 µM (Ki)
Captopril (L-isomer) Thiol-containing (Comparator) IMP-1, BcII, VIM-2 µM range (Ki)

Visualizing the Pathways and Processes

To further elucidate the potential mechanisms of action, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for mechanism of action studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Ras Ras P_EGFR->Ras PI3K PI3K P_EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-Methyl-5-pyridin-3-yl-4H- triazole-3-thiol (Potential Inhibitor) Inhibitor->P_EGFR

Caption: EGFR Signaling Pathway and Potential Inhibition.

Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis CellDivision Cell Division Mitosis->CellDivision Inhibitor 4-Methyl-5-pyridin-3-yl-4H- triazole-3-thiol (Potential Inhibitor) Inhibitor->Tubulin Inhibition of Polymerization

Caption: Tubulin Polymerization and Mitosis.

MOA_Workflow Start Test Compound: 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol Screening Broad Phenotypic Screening (e.g., Antiproliferative, Antimicrobial Assays) Start->Screening TargetID Target Identification (e.g., Kinase Profiling, Affinity Chromatography) Screening->TargetID Biochemical Biochemical Assays (e.g., Enzyme Inhibition, Polymerization Assay) TargetID->Biochemical CellBased Cell-Based Assays (e.g., Pathway Analysis, Cell Cycle Analysis) Biochemical->CellBased Confirmation Mechanism of Action Confirmed CellBased->Confirmation

Caption: Experimental Workflow for MOA Confirmation.

Detailed Experimental Protocols

For researchers aiming to validate the potential mechanisms of action of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol or similar compounds, the following are detailed protocols for the key experiments cited in this guide.

1. EGFR Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the in vitro inhibitory activity of a test compound against EGFR kinase.

  • Principle: This assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. Inhibition of the kinase by the test compound results in a decreased rate of phosphorylation, which can be quantified.

  • Materials:

    • Recombinant human EGFR kinase domain

    • Tyrosine kinase peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • ATP (Adenosine 5'-triphosphate)

    • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

    • Test compound and a known EGFR inhibitor (e.g., Erlotinib)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound and the control inhibitor in the kinase assay buffer.

    • In a 384-well plate, add the diluted compounds. Include wells with buffer only as a positive control (no inhibition) and wells without enzyme as a negative control (background).

    • Add the EGFR enzyme to each well (except the negative control) and incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

2. In Vitro Tubulin Polymerization Assay

  • Objective: To assess the effect of a test compound on the polymerization of purified tubulin.

  • Principle: Tubulin polymerization into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm. Inhibitors of polymerization will reduce the rate and extent of this increase, while enhancers will increase it.

  • Materials:

    • Lyophilized purified tubulin (>99% pure)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (Guanosine-5'-triphosphate) solution

    • Test compound, a known inhibitor (e.g., Nocodazole), and a known enhancer (e.g., Paclitaxel)

    • 96-well plates

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Resuspend the lyophilized tubulin in ice-cold polymerization buffer to the desired concentration (e.g., 3 mg/mL).

    • Prepare serial dilutions of the test compound and controls in polymerization buffer.

    • In a pre-warmed 96-well plate, add the diluted compounds.

    • To initiate polymerization, add the tubulin solution containing GTP to each well.

    • Immediately place the plate in the microplate reader, pre-heated to 37°C.

    • Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.

    • Plot the absorbance versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the lag phase, polymerization rate, and the final plateau of microtubule mass. EC50 or IC50 values can be determined by plotting the maximum polymerization rate or the final absorbance against the compound concentration.

3. Metallo-β-Lactamase (MBL) Inhibition Assay

  • Objective: To determine the inhibitory activity of a test compound against a specific metallo-β-lactamase.

  • Principle: This assay measures the hydrolysis of a chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin or a coumarin-based cephalosporin) by the MBL. Inhibition of the enzyme results in a decreased rate of substrate hydrolysis, which is monitored spectrophotometrically or fluorometrically.

  • Materials:

    • Purified recombinant MBL (e.g., NDM-1, VIM-2)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, containing ZnCl₂)

    • Chromogenic (e.g., nitrocefin) or fluorogenic β-lactam substrate

    • Test compound and a known MBL inhibitor (e.g., Captopril)

    • 96-well plates

    • Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.

  • Procedure:

    • Prepare serial dilutions of the test compound and the control inhibitor in the assay buffer.

    • In a 96-well plate, add the diluted compounds.

    • Add the MBL enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the β-lactam substrate.

    • Immediately monitor the change in absorbance or fluorescence over time using the microplate reader.

    • Determine the initial reaction velocity for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the uninhibited control and determine the IC50 value from a dose-response curve.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay can be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.

This comparative guide provides a foundational understanding of the potential therapeutic avenues for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol and related compounds. Further experimental validation is necessary to confirm the precise mechanism of action of this specific molecule.

References

Comparative In Vitro Analysis of 4-Substituted-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of 4-hexyl- and 4-cyclohexyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol derivatives, providing a cross-validation of their in vitro antibacterial, antioxidant, and antitumor properties against established standards.

Introduction:

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This guide focuses on the in vitro biological profile of N4-substituted analogs of 5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. While direct experimental data for the 4-methyl analog remains unavailable in the public domain, this report provides a comparative analysis of its close structural analogs, specifically the 4-hexyl and 4-cyclohexyl derivatives. The in vitro antibacterial, antioxidant, and antitumor activities of these compounds are presented in comparison to standard therapeutic agents, ciprofloxacin and doxorubicin, to contextualize their potential efficacy.

Data Presentation

Antibacterial Activity

The antibacterial efficacy of 4-hexyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below and compared with the standard antibiotic, ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Hexyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol and Ciprofloxacin

CompoundStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
4-Hexyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol152530>100
Ciprofloxacin0.5 - 2.00.12 - 0.50.015 - 0.10.25 - 1.0
Antioxidant Activity

The free radical scavenging potential of the 4-hexyl analog was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Table 2: DPPH Radical Scavenging Activity

CompoundScavenging Activity (%) at 3 ppm
4-Hexyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol75
Antitumor and Cytotoxic Activity

The antitumor potential was initially evaluated using a potato disc assay, and the cytotoxic effects were determined via the brine shrimp lethality assay. For a more direct comparison with a standard chemotherapeutic agent, IC50 values for doxorubicin against a common cancer cell line are provided.

Table 3: Antitumor and Cytotoxic Activity

CompoundAntitumor Activity (% inhibition)Brine Shrimp Lethality (LC50, µg/mL)
4-Hexyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol75Not Reported
4-Cyclohexyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thione65Not Reported

Table 4: In Vitro Anticancer Activity of Doxorubicin (for comparison)

CompoundCell LineIC50
DoxorubicinMCF-7 (Breast Cancer)0.05 - 1.5 µM
DoxorubicinA549 (Lung Cancer)0.01 - 0.5 µM
DoxorubicinHepG2 (Liver Cancer)0.1 - 2.0 µM

Experimental Protocols

Synthesis of 4-Substituted-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol Derivatives

The synthesis of the title compounds involves a multi-step process. Initially, nicotinic acid hydrazide is reacted with an appropriate isothiocyanate (e.g., hexyl isothiocyanate or cyclohexyl isothiocyanate) in the presence of a base to form the corresponding thiosemicarbazide intermediate. This intermediate then undergoes base-catalyzed intramolecular cyclization to yield the final 4,5-disubstituted-1,2,4-triazole-3-thiol.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method in 96-well microtiter plates. Bacterial strains were cultured in Mueller-Hinton Broth (MHB). The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in MHB to achieve a range of concentrations. A standardized bacterial inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth. Ciprofloxacin was used as a positive control.

DPPH Radical Scavenging Assay

The antioxidant activity was assessed by measuring the scavenging of the stable free radical DPPH. A solution of the test compound in methanol was added to a methanolic solution of DPPH. The mixture was incubated in the dark at room temperature for 30 minutes. The absorbance was measured at 517 nm using a spectrophotometer. The percentage of radical scavenging activity was calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

Antitumor Potato Disc Assay

This assay provides a preliminary screen for antitumor activity. Potato discs were inoculated with a suspension of Agrobacterium tumefaciens, which induces crown gall tumors. The inoculated discs were then treated with various concentrations of the test compounds. After an incubation period, the number of tumors on each disc was counted and compared to a control group to determine the percentage of tumor inhibition.

Brine Shrimp Lethality Assay

This assay is a preliminary screen for cytotoxicity. Brine shrimp (Artemia salina) nauplii were exposed to various concentrations of the test compounds in seawater. After 24 hours of incubation, the number of surviving nauplii was counted, and the concentration required to kill 50% of the nauplii (LC50) was determined.

Visualization of Experimental Workflow

The general workflow for the synthesis and in vitro evaluation of the 4-substituted-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol analogs is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_evaluation In Vitro Biological Evaluation start Starting Materials (Nicotinic acid hydrazide, Isothiocyanate) step1 Thiosemicarbazide Formation (Base-catalyzed reaction) start->step1 step2 Intramolecular Cyclization (Base-catalyzed) step1->step2 product 4-Substituted-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol step2->product antibacterial Antibacterial Assay (MIC Determination) product->antibacterial Test Compound antioxidant Antioxidant Assay (DPPH Scavenging) product->antioxidant Test Compound antitumor Antitumor & Cytotoxicity Assays (Potato Disc & Brine Shrimp) product->antitumor Test Compound data1 MIC Values antibacterial->data1 Results data2 Scavenging % antioxidant->data2 Results data3 % Inhibition / LC50 antitumor->data3 Results

Caption: Synthetic and biological evaluation workflow.

Disclaimer: The information provided in this guide is for research and informational purposes only. The absence of data for 4-methyl-5-pyridin-3-yl-4H-triazole-3-thiol highlights a gap in the current scientific literature. The presented data for its analogs should be interpreted with caution and not be directly extrapolated to the 4-methyl derivative. Further studies are required to fully elucidate the structure-activity relationship within this class of compounds.

assessing the specificity of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Specificity of Novel Compounds: A Guide for Researchers

A Comparative Framework for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol and Related Heterocyclic Compounds

Introduction

The development of specific small molecule inhibitors is a cornerstone of modern drug discovery. High specificity for the intended biological target is crucial for maximizing therapeutic efficacy while minimizing off-target effects and associated toxicities. This guide provides a framework for assessing the specificity of novel compounds, with a focus on heterocyclic molecules like 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. While specific experimental data for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is not extensively available in the public domain, this document outlines the established methodologies and a comparative context based on the broader class of pyridinyl-triazole-thiol derivatives.

Derivatives of 1,2,4-triazole are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant agents.[1][2] The therapeutic potential of these compounds is often linked to their ability to interact with specific biological targets, such as enzymes or receptors.[3] For instance, many 1,2,4-triazole derivatives have been investigated as kinase inhibitors in the context of cancer therapy.[4][5] Given the broad bioactivity of this chemical scaffold, a thorough assessment of specificity is paramount for any new derivative being considered for therapeutic development.

General Methodologies for Specificity Assessment

A multi-pronged approach is essential for rigorously evaluating the specificity of a novel compound. This typically involves a combination of in vitro biochemical assays, cell-based target engagement studies, and global proteomic profiling.

Experimental Protocols

1. In Vitro Kinase Profiling

  • Objective: To determine the inhibitory activity of the compound against a broad panel of purified kinases, representing the human kinome. This provides a preliminary assessment of selectivity.

  • Protocol:

    • A radiometric assay format, such as the one measuring the incorporation of [γ-³³P]ATP into a substrate, is commonly employed.[6]

    • The test compound is serially diluted to various concentrations.

    • The compound dilutions are incubated with a panel of purified recombinant kinases, a specific substrate for each kinase, and [γ-³³P]ATP.

    • The reaction is allowed to proceed, and the amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or a phosphocellulose filter plate.[6]

    • The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated for each kinase in the panel. A compound is considered selective if it exhibits a significantly lower IC50 for the intended target compared to other kinases.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound engages with its intended target within the complex environment of a living cell. CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[7]

  • Protocol:

    • Intact cells or cell lysates are incubated with the test compound or a vehicle control.[8]

    • The samples are subjected to a temperature gradient. The binding of the compound stabilizes the target protein, increasing its melting temperature.[7]

    • After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.[9]

    • The amount of the soluble target protein remaining at each temperature is quantified by methods such as Western blotting or mass spectrometry.[9]

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]

3. Chemical Proteomics for Off-Target Identification

  • Objective: To identify both the intended and unintended protein targets of a compound on a proteome-wide scale.[11]

  • Protocol (Activity-Based Protein Profiling - ABPP):

    • A chemical probe is synthesized, typically consisting of the compound of interest, a linker, and a reporter tag (e.g., biotin or a fluorescent dye).[11]

    • The probe is incubated with cell lysates or live cells to allow for binding to its protein targets.

    • The protein-probe complexes are enriched, often using affinity purification (e.g., streptavidin beads for a biotin tag).

    • The enriched proteins are identified and quantified using mass spectrometry-based proteomics.[12]

    • Proteins that are significantly enriched in the presence of the probe compared to controls are considered potential targets.

Visualizing the Assessment Process

To illustrate the logical flow of specificity assessment, the following diagrams are provided.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Off-Target Identification A Compound Synthesis / Library Screening B Primary Biochemical Assay (e.g., against target kinase) A->B C Determine Potency (IC50) B->C D In Vitro Kinase Panel Screening (>400 kinases) C->D Potent compounds advance E Calculate Selectivity Score F Identify Potent & Selective Hits G Cellular Thermal Shift Assay (CETSA) for Target Engagement F->G H Cell-Based Functional Assays (e.g., pathway inhibition) G->H I Chemical Proteomics (e.g., ABPP) H->I Validate cellular activity J Identify On- and Off-Targets K Lead Optimization J->K Refine specificity

A general workflow for assessing compound specificity.

G cluster_0 Extracellular Signal cluster_1 Signaling Cascade cluster_2 Cellular Response Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Response Gene Expression Cell Proliferation ERK->Response Inhibitor 4-Methyl-5-pyridin-3-yl -4H-triazole-3-thiol (Hypothetical Target) Inhibitor->RAF Inhibition

A hypothetical kinase signaling pathway target.

Comparative Data Summary

While specific data for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is unavailable, the table below illustrates how quantitative data on specificity would be presented. For context, hypothetical data for the target compound and two common kinase inhibitors are shown.

CompoundTarget KinaseTarget IC50 (nM)Off-Target Kinase (Example)Off-Target IC50 (nM)Selectivity Index (Off-Target/Target)
4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol Kinase XData not availableData not availableData not availableData not available
Staurosporine (Non-selective)PKC2.7PKA72.6
Imatinib (Selective)Abl38c-Kit1403.7

The assessment of compound specificity is a critical and multi-faceted process in drug discovery. Although direct experimental data for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is limited, the established methodologies of in vitro profiling, cellular target engagement, and chemical proteomics provide a robust framework for its future evaluation. Given the broad biological activities of the 1,2,4-triazole class of compounds, a thorough understanding of the specificity profile of any new derivative is essential for advancing it as a potential therapeutic candidate. The protocols and workflows outlined in this guide offer a comprehensive approach for researchers, scientists, and drug development professionals to characterize the selectivity of novel small molecules.

References

preclinical evaluation of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Synthetic Workflow

The general synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives typically involves a multi-step process.[4][5][6] The workflow often begins with the conversion of a substituted benzoic acid to its corresponding acid hydrazide. This intermediate is then reacted with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which is subsequently cyclized with hydrazine hydrate to yield the core triazole structure.

G cluster_synthesis General Synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol A Substituted Benzoic Acid B Acid Hydrazide A->B Hydrazine Hydrate C Potassium Dithiocarbazinate Salt B->C CS2, KOH D 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol C->D Hydrazine Hydrate

General Synthetic Pathway

Antimicrobial Activity

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been evaluated for their in vitro antimicrobial activity against a variety of bacterial and fungal strains.[1][4][7] The data presented below compares the zone of inhibition and Minimum Inhibitory Concentration (MIC) of some of these derivatives with standard antibiotics.

Comparative Antimicrobial Data
CompoundOrganismZone of Inhibition (mm)MIC (µg/mL)Reference AntibioticZone of Inhibition (mm)MIC (µg/mL)
4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiolS. aureus1810Ciprofloxacin255
E. coli1612.5Ciprofloxacin286
C. albicans1515Fluconazole228
4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiolS. aureus208Ciprofloxacin255
E. coli1810Ciprofloxacin286
C. albicans1712.5Fluconazole228
4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole-3-thiolB. subtilis225Ceftriaxone245
P. aeruginosa1910Ceftriaxone266

Note: The data presented here is a compilation from multiple sources and is intended for comparative purposes. Actual values may vary based on specific experimental conditions.[1][8]

Experimental Protocol: Antimicrobial Screening (Agar-Well Diffusion Method)

The antimicrobial activity of the synthesized compounds is often determined using the agar-well diffusion method.[4][9]

  • Preparation of Media: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.

  • Inoculation: The microbial cultures are uniformly spread over the surface of the agar plates.

  • Well Preparation: Wells of a standard diameter (e.g., 6 mm) are punched into the agar.

  • Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to the wells.[5]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.[7]

G cluster_workflow Antimicrobial Screening Workflow prep Prepare and Inoculate Microbial Agar Plates well Create Wells in Agar prep->well load Load Test Compounds and Controls into Wells well->load incubate Incubate Plates load->incubate measure Measure Zones of Inhibition incubate->measure

Antimicrobial Screening Workflow

Anticancer Activity

Several 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][3][10] The MTT assay is a common method used to assess the in vitro anticancer activity.

Comparative Anticancer Data (IC50 Values)
CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol metal complex (Cd²⁺)MCF-7 (Breast Cancer)28.45 ± 2.34Cisplatin~15
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol metal complex (Zn²⁺)MCF-7 (Breast Cancer)52.57 ± 4.72Cisplatin~15
5-(4-chlorophenyl)-4-amino-1,2,4-triazole derivativeMDA-MB-231 (Breast Cancer)7.8 ± 0.9Doxorubicin~1.2
5-(4-methoxyphenyl)-4-amino-1,2,4-triazole derivativeHCT 116 (Colon Cancer)12.3 ± 1.55-Fluorouracil~5

Note: The data is compiled from various studies for comparative illustration.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated) cells.

G cluster_mtt MTT Assay Workflow seed Seed Cancer Cells in 96-well Plates treat Treat with Test Compounds seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read

MTT Assay Workflow
Potential Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism.

G cluster_apoptosis Simplified Intrinsic Apoptosis Pathway Drug Anticancer Compound (e.g., Triazole Derivative) Mito Mitochondrial Stress Drug->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified Intrinsic Apoptosis Pathway

References

Benchmarking the Performance of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological performance of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol and its analogs against other heterocyclic compounds. The data presented is compiled from various studies to offer a benchmark for its potential as a therapeutic agent. The guide focuses on its anticancer and antimicrobial activities, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Performance Comparison: Anticancer and Antimicrobial Activities

The therapeutic potential of 1,2,4-triazole-3-thiol derivatives is an active area of research. While specific data for 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol is limited in publicly available literature, the performance of structurally similar pyridine-substituted 1,2,4-triazole-3-thiol derivatives provides valuable insights. These compounds have demonstrated notable anticancer and antimicrobial properties. For a comprehensive benchmark, their performance is compared with alternative heterocyclic scaffolds such as thiadiazoles and oxadiazoles.

Anticancer Activity

The anticancer potential of pyridine-substituted triazole-thiol derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Triazole-Thiol 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)41.12[1][2]
Pyridine-Triazole-Thiol 3-(5-(2-chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)50.25[1][2]
Pyridine-Triazole-Thiol 3-(5-(3,4-dichlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)52.35[1][2]
Triazolo-Thiadiazole Derivative C2Breast Cancer (MCF-7)110.4 (µg/ml)[3][4]
Thiadiazole 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleBreast Cancer (MCF-7)49.6[5][6]
Thiadiazole 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleBreast Cancer (MDA-MB-231)53.4[5][6]
Thiadiazole DHEA derivative 25Breast Cancer (T47D)0.058[7]
Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyridine-Triazole-Thiol 4-(4-hydroxybenzylideneamino)-5-pyridin-4-yl-4H-[5][7][8]triazole-3-thiolS. aureus16[9]
Pyridine-Triazole-Thiol 4-(4-hydroxybenzylideneamino)-5-pyridin-4-yl-4H-[5][7][8]triazole-3-thiolB. subtilis20[9]
Pyridine-Triazole-Thiol 4-(4-bromobenzylideneamino)-5-pyridin-4-yl-4H-[5][7][8]triazole-3-thiolE. coli25[9]
Pyridine-Triazole-Thiol 4-(4-bromobenzylideneamino)-5-pyridin-4-yl-4H-[5][7][8]triazole-3-thiolS. typhi31[9]
Oxadiazole OZE-IS. aureus4-16[10]
Oxadiazole OZE-IIS. aureus4-16[10]
Oxadiazole OZE-IIIS. aureus8-32[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µl of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[11]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method.[14][15][16]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).[15]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. The final volume in each well should be 100 µL or 200 µL.[17]

  • Controls: Include a positive control (broth and bacteria without the compound) and a negative control (broth only).[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14][16]

Visualizing Molecular Pathways and Experimental Workflows

Understanding the potential mechanisms of action and experimental designs is facilitated by graphical representations.

anticancer_pathway cluster_drug_interaction Drug-Target Interaction cluster_signaling_cascade Downstream Signaling cluster_cellular_outcome Cellular Response Triazole-Thiol Derivative Triazole-Thiol Derivative Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Triazole-Thiol Derivative->Target Protein (e.g., Kinase) Inhibition Proliferation Pathway (e.g., PI3K/AKT) Proliferation Pathway (e.g., PI3K/AKT) Target Protein (e.g., Kinase)->Proliferation Pathway (e.g., PI3K/AKT) Blocks activation Apoptosis Pathway (e.g., Caspase activation) Apoptosis Pathway (e.g., Caspase activation) Target Protein (e.g., Kinase)->Apoptosis Pathway (e.g., Caspase activation) Promotes activation Decreased Proliferation Decreased Proliferation Proliferation Pathway (e.g., PI3K/AKT)->Decreased Proliferation Increased Apoptosis Increased Apoptosis Apoptosis Pathway (e.g., Caspase activation)->Increased Apoptosis

Caption: Putative anticancer signaling pathway of triazole-thiol derivatives.

mtt_assay_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48h) Incubation (48h) Compound Treatment->Incubation (48h) MTT Addition MTT Addition Incubation (48h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50) mic_determination_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Inoculum Bacterial Inoculum Inoculation Inoculation Bacterial Inoculum->Inoculation Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculation Incubation (18-24h) Incubation (18-24h) Inoculation->Incubation (18-24h) Visual Inspection Visual Inspection Incubation (18-24h)->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

References

Safety Operating Guide

Proper Disposal of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol: A Procedural Guide

Proper Disposal of 4-Methyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol: A Procedural Guide

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol (CAS No. 3652-31-1) was not publicly available at the time of this writing. The following procedures are based on best practices for handling related triazole, thiol, and pyridine-containing compounds. This guidance is intended to provide essential safety and logistical information but is not a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals must obtain and thoroughly review the SDS from the supplier before handling or disposing of this chemical.

Immediate Safety and Handling Precautions

Proper disposal begins with safe handling and storage. Based on the known hazards of analogous compounds, it is prudent to treat 4-Methyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol as a hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and chemical splash goggles.[1][2]

  • Ventilation: Handle this compound exclusively in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or fumes.[1][2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location, away from strong oxidizing agents and sources of ignition.[2][4]

  • Contamination: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where this chemical is handled.[1][3][5]

Step-by-Step Disposal Protocol

The disposal of 4-Methyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol must be conducted in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in general waste.

1. Waste Identification and Classification:

  • This compound should be treated as hazardous chemical waste. Due to its composition, it may be classified based on toxicity and environmental hazards.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific classification guidance.

2. Waste Collection and Segregation:

  • Collect all waste material (including residual compound and any contaminated items like gloves, weigh boats, or paper towels) in a designated, properly labeled hazardous waste container.[4]

  • Crucially, do not mix this waste with other waste streams unless explicitly approved by your EHS department.[4] Incompatible waste mixing can lead to dangerous chemical reactions.

  • The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.

3. Container Labeling:

  • Clearly label the hazardous waste container with the full chemical name: "4-Methyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol" and the CAS number "3652-31-1".

  • Include the appropriate hazard pictograms (e.g., "Harmful," "Irritant") as indicated by the SDS for analogous compounds.

  • Indicate the accumulation start date on the label.

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • This area must be secure, well-ventilated, and away from general laboratory traffic.

5. Final Disposal:

  • Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[4][6]

  • The likely final disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[4]

Hazard Profile of Analogous Compounds

To inform your risk assessment, the following table summarizes hazard data for structurally related compounds. This data is for reference only and may not reflect the exact properties of 4-Methyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol.

Hazard Classification1H-1,2,4-Triazole-3-thiol (CAS 3179-31-5)[7][8]3-Amino-1,2,4-triazole-5-thiol (CAS 16691-43-3)[6]Pyridine (General) (CAS 110-86-1)[3][5]
GHS Pictograms WarningWarningDanger
Hazard Statements Harmful if swallowed (H302), Causes serious eye irritation (H319)Harmful if swallowedHighly flammable liquid and vapor (H225), Harmful if swallowed, in contact with skin or if inhaled (H302, H312, H332), Causes skin and serious eye irritation (H315, H319)
Primary Hazards Acute Oral Toxicity, Eye IrritationAcute Oral Toxicity, StenchFlammability, Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation
Incompatible Materials Strong oxidizing agentsStrong oxidizing agentsStrong oxidizing agents
Hazardous Decomp. Products Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Sulfur oxidesNitrogen oxides (NOx), Carbon oxides (CO, CO2), Sulfur oxides, AmmoniaNitrogen oxides (NOx), Carbon oxides (CO, CO2)

Experimental Protocols: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Immediately notify colleagues and evacuate the immediate area. Restrict access to the spill site.[4]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain and Clean:

    • For a small dry spill, carefully sweep or vacuum the material, avoiding dust generation. A vacuum with a HEPA filter is recommended.[4]

    • Place the collected material into a sealed, labeled hazardous waste container.[4]

  • Decontaminate: Thoroughly clean the spill area with soap and water.[4] All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department according to your institution's policies.

Mandatory Disposal Workflow

The following diagram outlines the essential logical steps for the proper disposal of any laboratory chemical, including 4-Methyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol. Adherence to this workflow is critical for ensuring safety and regulatory compliance.

GAObtain & ReviewCompound-Specific SDSfrom SupplierBPerform Risk Assessment(Identify Hazards: Chemical, Physical)A->BCDetermine PPE &Handling RequirementsB->CDSegregate Waste:Collect in a Labeled,Compatible ContainerC->DEIs Waste Container Full?D->EFStore in DesignatedSatellite Accumulation AreaE->FNoGArrange Pickup with EHS orLicensed Waste ContractorE->GYesF->DHDocument Waste for ManifestG->H

Personal protective equipment for handling 4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Essential Safety and Operational Guide for 4-Methyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol

This guide provides crucial safety and logistical information for handling 4-Methyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol in a laboratory setting. The following procedures are based on the known hazards of structurally similar triazole-thiol compounds and are intended to ensure the safety of researchers and professionals in drug development.

Hazard Summary:

Personal Protective Equipment (PPE):

Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the recommended equipment for various laboratory operations.

OperationPotential HazardsRequired PPE
Weighing and Aliquoting (Solid) Inhalation of dust, skin and eye contact.- Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- NIOSH/MSHA approved respirator (e.g., N95)[7]
Solution Preparation and Transfers Skin and eye contact with splashes, inhalation of vapors.- Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood[7]
Running Reactions Skin and eye contact with splashes, inhalation of vapors, potential for unexpected reactions.- Nitrile or neoprene gloves- Chemical splash goggles and face shield- Flame-resistant lab coat- Work in a certified chemical fume hood[7]
Work-up and Purification Skin and eye contact with splashes, inhalation of vapors.- Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood[7]

Operational and Disposal Plans:

Engineering Controls:

  • All work, including weighing, solution preparation, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[1][7].

  • An eyewash station and safety shower must be readily accessible[1][3].

Safe Handling Procedures:

  • Avoid contact with skin, eyes, and personal clothing[2].

  • Wash hands thoroughly after handling[2].

  • Avoid breathing dust or fumes[2].

  • Ensure adequate ventilation at all times[1].

  • Remove and wash contaminated clothing before reuse[1].

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[2][4].

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][4].

  • If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[2].

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell[6].

Spill and Leak Procedures:

  • For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill[7].

  • Place the absorbent material in a sealed container for hazardous waste disposal[7].

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately[7].

Waste Disposal:

  • Solid Waste (e.g., contaminated filter paper, weighing boats): Place in a designated, sealed, and clearly labeled hazardous waste container. Dispose of as chemical hazardous waste according to institutional guidelines[7].

  • Liquid Waste (e.g., reaction mixtures, solvent rinses): Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of as chemical hazardous waste according to institutional guidelines[7].

  • Contaminated PPE (gloves, disposable lab coats): Place in a sealed bag and then into a designated hazardous waste container. Dispose of as chemical hazardous waste[7].

  • Contaminated Glassware:

    • Rinse with an appropriate organic solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinse as hazardous waste[7].

    • Immerse the glassware in a freshly prepared 10% bleach solution for at least 24 hours to oxidize the thiol[7].

    • After decontamination, wash with soap and water[7].

Experimental Workflow:

The following diagram outlines the general workflow for safely handling 4-Methyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol in a laboratory setting.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalAssess HazardsAssess HazardsSelect PPESelect PPEAssess Hazards->Select PPEPrepare Work AreaPrepare Work AreaSelect PPE->Prepare Work AreaWeighingWeighingPrepare Work Area->WeighingDissolutionDissolutionWeighing->DissolutionReactionReactionDissolution->ReactionWork-upWork-upReaction->Work-upDecontaminate EquipmentDecontaminate EquipmentWork-up->Decontaminate EquipmentSegregate WasteSegregate WasteDecontaminate Equipment->Segregate WasteDispose of WasteDispose of WasteSegregate Waste->Dispose of Waste

Caption: Safe handling workflow for 4-Methyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
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4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.